molecular formula C9H8BrFO2 B118828 Methyl 2-(bromomethyl)-3-fluorobenzoate CAS No. 142314-72-5

Methyl 2-(bromomethyl)-3-fluorobenzoate

Cat. No.: B118828
CAS No.: 142314-72-5
M. Wt: 247.06 g/mol
InChI Key: JZULUDYJULULLS-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-3-fluorobenzoate is a useful research compound. Its molecular formula is C9H8BrFO2 and its molecular weight is 247.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(bromomethyl)-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZULUDYJULULLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599924
Record name Methyl 2-(bromomethyl)-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142314-72-5
Record name Methyl 2-(bromomethyl)-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Methyl 2-(bromomethyl)-3-fluorobenzoate (CAS No. 142314-72-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Methyl 2-(bromomethyl)-3-fluorobenzoate, a key chemical intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds.

Chemical Identity and Properties

This compound is a halogenated aromatic ester. Its structure, featuring a reactive bromomethyl group and a fluorine substituent, makes it a valuable building block in medicinal chemistry for the synthesis of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 142314-72-5N/A
Molecular Formula C₉H₈BrFO₂N/A
Molecular Weight 247.06 g/mol N/A
Predicted Density 1.534 ± 0.06 g/cm³[1]
Predicted Boiling Point 301.3 ± 37.0 °C[1]
InChI 1S/C9H8BrFO2/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4H,5H2,1H3[2]
InChIKey JZULUDYJULULLS-UHFFFAOYSA-N[2]
SMILES COC(=O)C1=C(C=CC=C1F)CBrN/A

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a two-step process starting from 2-methyl-3-fluorobenzoic acid. The first step involves the esterification of the carboxylic acid, followed by a selective radical bromination of the methyl group.

Step 1: Synthesis of Methyl 2-methyl-3-fluorobenzoate

The precursor, Methyl 2-methyl-3-fluorobenzoate, is synthesized by the esterification of 2-methyl-3-fluorobenzoic acid with methanol, typically catalyzed by a strong acid such as sulfuric acid.

Diagram 1: Synthesis of Methyl 2-methyl-3-fluorobenzoate

G cluster_0 Step 1: Esterification 2-methyl-3-fluorobenzoic_acid 2-methyl-3-fluorobenzoic acid Methyl_2-methyl-3-fluorobenzoate Methyl 2-methyl-3-fluorobenzoate 2-methyl-3-fluorobenzoic_acid->Methyl_2-methyl-3-fluorobenzoate Methanol Methanol (CH3OH) Methanol->Methyl_2-methyl-3-fluorobenzoate H2SO4 H2SO4 (catalyst) H2SO4->Methyl_2-methyl-3-fluorobenzoate Reflux Water Water (H2O)

Caption: Esterification of 2-methyl-3-fluorobenzoic acid.

Step 2: Synthesis of this compound

The target compound is synthesized via a Wohl-Ziegler reaction, which involves the radical bromination of the benzylic methyl group of Methyl 2-methyl-3-fluorobenzoate. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like Azobisisobutyronitrile (AIBN).

Diagram 2: Synthesis of this compound

G cluster_1 Step 2: Radical Bromination Methyl_2-methyl-3-fluorobenzoate Methyl 2-methyl-3-fluorobenzoate Target_Compound This compound Methyl_2-methyl-3-fluorobenzoate->Target_Compound NBS N-Bromosuccinimide (NBS) NBS->Target_Compound AIBN AIBN (initiator) AIBN->Target_Compound Reflux / Light Solvent CCl4 or Acetonitrile Succinimide Succinimide

Caption: Radical bromination of the precursor.

Experimental Protocols

Synthesis of Methyl 2-methyl-3-fluorobenzoate (Precursor)

Objective: To synthesize Methyl 2-methyl-3-fluorobenzoate via Fischer esterification.

Materials:

  • 2-methyl-3-fluorobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • To a solution of 2-methyl-3-fluorobenzoic acid (1 equivalent) in methanol (10-20 equivalents), slowly add concentrated sulfuric acid (0.1 equivalents) while cooling in an ice bath.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-methyl-3-fluorobenzoate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Synthesis of this compound (Target Compound)

Objective: To synthesize this compound via radical bromination.

Materials:

  • Methyl 2-methyl-3-fluorobenzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (or acetonitrile)

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methyl-3-fluorobenzoate (1 equivalent) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 equivalents) and AIBN (0.05 equivalents) to the solution.

  • Heat the mixture to reflux (around 77°C for CCl₄) and irradiate with a light source (e.g., a 250W lamp) to initiate the reaction.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC or GC-MS. The completion of the reaction is often indicated by the succinimide byproduct floating at the top of the solvent.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography.

Applications in Synthesis: Synthesis of N-Substituted Isoindolinones

This compound is a valuable electrophile for the synthesis of various heterocyclic compounds. A primary application is in the synthesis of N-substituted isoindolinones, which are important scaffolds in medicinal chemistry. The reaction proceeds via an initial nucleophilic substitution of the bromide by a primary amine, followed by an intramolecular cyclization.

Diagram 3: General Workflow for Isoindolinone Synthesis

G cluster_2 Application: Isoindolinone Synthesis Start This compound Reaction Reaction Mixture Start->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Base Base (e.g., K2CO3, Et3N) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Stir at RT or heat Purification Purification (Chromatography/Recrystallization) Workup->Purification Product N-Substituted 6-Fluoro-isoindolin-1-one Purification->Product

Caption: Workflow for synthesizing N-substituted isoindolinones.

Experimental Protocol: Synthesis of a Representative N-Substituted 6-Fluoro-isoindolin-1-one

Objective: To demonstrate the utility of this compound in the synthesis of an N-substituted isoindolinone.

Materials:

  • This compound

  • A primary amine (e.g., benzylamine)

  • Potassium carbonate (or triethylamine)

  • Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water and Brine

Procedure:

  • To a solution of the primary amine (1.1 equivalents) in DMF, add potassium carbonate (1.5 equivalents).

  • Add a solution of this compound (1 equivalent) in DMF dropwise to the stirred mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours or heat to 50-60°C for 2-4 hours to facilitate the reaction. Monitor by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude N-substituted 6-fluoro-isoindolin-1-one by column chromatography on silica gel or by recrystallization.

Signaling Pathways

Currently, there is no specific information in the public domain linking this compound directly to any biological signaling pathways. Its primary role is that of a synthetic intermediate used to construct larger, biologically active molecules. The biological activity of the final products will depend on their overall structure and the targets they are designed to interact with.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide is intended for informational purposes for qualified scientific professionals and is not a substitute for rigorous, experimentally validated procedures and safety assessments.

References

An In-Depth Technical Guide to the Physical Properties of Methyl 2-(bromomethyl)-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl 2-(bromomethyl)-3-fluorobenzoate, a key intermediate in pharmaceutical and organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Physical Properties

This compound, identified by the CAS Number 142314-72-5, is a halogenated aromatic ester. A summary of its key physical properties is presented below. It is important to note that while some properties have been computationally predicted, experimentally determined values are crucial for precise applications and should be obtained where possible.

PropertyValueSource
CAS Number 142314-72-5[1]
Molecular Formula C₉H₈BrFO₂[1]
Molecular Weight 247.06 g/mol [1]
Density (Predicted) 1.534 ± 0.06 g/cm³N/A
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following sections outline standard experimental protocols that can be employed to ascertain the melting point, boiling point, and solubility of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method [2][3]

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[4][5]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a digital melting point device, adjacent to a calibrated thermometer.[2][6]

  • Heating: The heating bath (e.g., mineral oil or a metal block) is heated gradually, with the rate of temperature increase slowed to 1-2°C per minute as the expected melting point is approached.[2]

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid phase has liquefied (the end of melting) are recorded. This range constitutes the melting point.[2][5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point Determination (Siwoloboff Method) [7][8]

  • Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube or a fusion tube.[6]

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube. The test tube is then attached to a thermometer and heated in a suitable bath (e.g., paraffin oil).[6][9]

  • Heating and Observation: The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool.[6][9]

  • Measurement: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[6][9]

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation.

Methodology: Qualitative Solubility Testing [7][8]

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, diethyl ether, ethanol, acetone, and toluene. For drug development purposes, solubility in aqueous buffers at different pH values is also critical.[7]

  • Procedure: A small, measured amount (e.g., 10 mg) of this compound is added to a test tube containing a specific volume (e.g., 1 mL) of the chosen solvent.[7]

  • Observation: The mixture is agitated vigorously for a set period. The solubility is observed and can be qualitatively described as soluble, partially soluble, or insoluble. For quantitative analysis, techniques like UV-Vis spectroscopy or HPLC can be employed after creating a saturated solution.[7]

Synthesis and Reactivity

This compound is typically synthesized from its corresponding methyl 2-methyl-3-fluorobenzoate precursor. The benzylic bromination is a key transformation.

General Synthesis Pathway

The synthesis of substituted benzyl bromides often involves the radical bromination of the corresponding methyl-substituted aromatic compound.[3][4]

SynthesisPathway Methyl 2-methyl-3-fluorobenzoate Methyl 2-methyl-3-fluorobenzoate This compound This compound Methyl 2-methyl-3-fluorobenzoate->this compound Radical Bromination (e.g., NBS, AIBN)

Caption: General synthesis pathway for this compound.

A common method for this transformation is the Wohl-Ziegler bromination, which utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, typically in a non-polar solvent like carbon tetrachloride under reflux.[10]

Key Reactivity in Organic Synthesis

The utility of this compound as a synthetic intermediate stems from the reactivity of the bromomethyl group. This group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, which is a cornerstone of building complex molecules in medicinal chemistry.[10]

Reactivity cluster_0 This compound cluster_1 Nucleophilic Substitution Start C₉H₈BrFO₂ Product Introduction of various nucleophiles (e.g., -OH, -CN, -N₃, -OR, -NR₂) Start->Product + Nu⁻

Caption: Reactivity of this compound in nucleophilic substitution.

Applications in Drug Discovery and Development

Halogenated organic compounds are of significant interest in medicinal chemistry due to the ability of halogen atoms to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The presence of both fluorine and bromine in this compound makes it a versatile building block.

The bromomethyl group serves as a handle for attaching the molecule to a larger scaffold, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final compound. Its structural motifs are found in various classes of bioactive molecules. For instance, similar brominated intermediates are utilized in the synthesis of anti-cancer agents and other therapeutic compounds.

Conclusion

This compound is a valuable intermediate with significant potential in organic synthesis and drug discovery. While some of its physical properties are predicted, this guide provides the necessary experimental frameworks for their precise determination. A thorough understanding of its synthesis, reactivity, and physical characteristics is essential for its effective application in the development of novel therapeutics. Further experimental investigation into its specific physical properties is highly encouraged to facilitate its broader use in the scientific community.

References

Structure Elucidation of Methyl 2-(bromomethyl)-3-fluorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Methyl 2-(bromomethyl)-3-fluorobenzoate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines the synthetic protocol, detailed spectroscopic analysis, and data interpretation required for the unambiguous identification and characterization of this molecule.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through a free-radical bromination of the corresponding methyl-substituted precursor, Methyl 2-methyl-3-fluorobenzoate. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • Methyl 2-methyl-3-fluorobenzoate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methyl-3-fluorobenzoate (1.0 eq) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Physicochemical Data

The expected physicochemical properties of this compound are summarized in the table below.

PropertyExpected Value
Molecular Formula C₉H₈BrFO₂
Molecular Weight 247.06 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point Not readily available; expected to be high
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, Acetone)

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound is elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides crucial information about the proton environment in the molecule. The expected chemical shifts (δ) and coupling constants (J) are detailed below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~7.8 - 7.9dd1HAr-H (ortho to COOCH₃)The proton ortho to the electron-withdrawing ester group is expected to be deshielded. It will appear as a doublet of doublets due to coupling with the adjacent aromatic protons.
~7.4 - 7.5m1HAr-H (para to COOCH₃)This aromatic proton will be part of a complex multiplet due to coupling with neighboring aromatic protons and the fluorine atom.
~7.2 - 7.3m1HAr-H (ortho to F)The proton ortho to the fluorine atom will show coupling to both adjacent protons and the fluorine atom, resulting in a multiplet.
~4.8s2H-CH ₂BrThe benzylic protons are significantly deshielded by the adjacent bromine atom and the aromatic ring, appearing as a singlet as there are no adjacent protons to couple with.
~3.9s3H-COOCHThe methyl protons of the ester group are in a relatively shielded environment and appear as a sharp singlet.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of fluorine will result in C-F coupling.

Chemical Shift (δ, ppm)AssignmentJustification
~165C =OThe carbonyl carbon of the ester group is highly deshielded.
~158 (d, ¹JCF ≈ 250 Hz)C -FThe carbon directly bonded to the fluorine atom will show a large one-bond coupling constant and will be significantly deshielded by the electronegative fluorine.
~133Ar-C (para to F)Aromatic carbon in a relatively standard region.
~130Ar-C (ortho to COOCH₃)Aromatic carbon deshielded by the ester group.
~128 (d, ²JCF ≈ 25 Hz)C -CH₂BrThe carbon bearing the bromomethyl group will show a two-bond coupling to the fluorine atom.
~125 (d, ³JCF ≈ 8 Hz)Ar-C (meta to F)This aromatic carbon will exhibit a smaller three-bond coupling to the fluorine atom.
~52-COOC H₃The methyl carbon of the ester group.
~30-C H₂BrThe benzylic carbon is deshielded by the attached bromine atom.
Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1725StrongC=O stretch (ester)
~1600, 1480MediumC=C stretch (aromatic)
~1250StrongC-O stretch (ester)
~1100StrongC-F stretch
~680StrongC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative Intensity (%)Assignment
246/248~50/~50[M]⁺ (Molecular ion peak with bromine isotopes)
167High[M - Br]⁺
187/189Moderate[M - COOCH₃]⁺
108Moderate[C₇H₅F]⁺

The presence of bromine is readily identified by the characteristic M/M+2 isotopic pattern with approximately equal intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br.

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for the structure elucidation of this compound and a hypothetical signaling pathway where it could be utilized as a synthetic intermediate.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation start Methyl 2-methyl-3-fluorobenzoate reaction Radical Bromination (NBS, BPO) start->reaction purification Column Chromatography reaction->purification product This compound purification->product nmr NMR (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_integration Data Integration & Interpretation nmr->data_integration ir->data_integration ms->data_integration final_structure Confirmed Structure data_integration->final_structure

Logical workflow for the synthesis and structure elucidation.

Hypothetical_Signaling_Pathway cluster_synthesis Drug Synthesis cluster_cellular Cellular Pathway intermediate This compound coupling Nucleophilic Substitution intermediate->coupling api Active Pharmaceutical Ingredient (API) coupling->api receptor Target Receptor api->receptor Binding & Modulation signaling_cascade Signaling Cascade receptor->signaling_cascade cellular_response Cellular Response (e.g., Apoptosis) signaling_cascade->cellular_response

Hypothetical use as an intermediate in drug development.

This technical guide serves as a comprehensive resource for the synthesis and detailed structural characterization of this compound. The provided data and methodologies are essential for researchers and professionals engaged in the fields of synthetic chemistry and drug discovery.

Synthesis of Methyl 2-(bromomethyl)-3-fluorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Methyl 2-(bromomethyl)-3-fluorobenzoate, a key intermediate in pharmaceutical research and development. The synthesis is presented as a two-step process commencing with the esterification of 2-methyl-3-fluorobenzoic acid, followed by the benzylic bromination of the resulting ester. This guide provides detailed experimental protocols, quantitative data, and a logical workflow diagram to support researchers in their synthetic endeavors.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the conversion of 2-methyl-3-fluorobenzoic acid to its corresponding methyl ester, Methyl 2-methyl-3-fluorobenzoate. The second step is a free-radical bromination at the benzylic position of the methyl group using N-bromosuccinimide (NBS) to yield the final product.

Synthesis_Pathway Synthesis of this compound A 2-Methyl-3-fluorobenzoic Acid B Methyl 2-methyl-3-fluorobenzoate A->B Step 1: Esterification C This compound B->C Step 2: Wohl-Ziegler Bromination R1 Methanol (CH3OH) Acid Catalyst (e.g., H2SO4) R1->A R2 N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Solvent (e.g., CCl4) R2->B

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2-methyl-3-fluorobenzoate

This procedure details the Fischer esterification of 2-methyl-3-fluorobenzoic acid.

Materials:

  • 2-methyl-3-fluorobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-fluorobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford Methyl 2-methyl-3-fluorobenzoate as a crude product.

  • Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Quantitative Data (Step 1):

ParameterValue
Starting Material2-methyl-3-fluorobenzoic acid
ProductMethyl 2-methyl-3-fluorobenzoate
Expected Yield> 90%
Purity> 95% (can be improved by purification)
Step 2: Synthesis of this compound

This procedure describes the Wohl-Ziegler benzylic bromination of Methyl 2-methyl-3-fluorobenzoate.[1][2][3][4]

Materials:

  • Methyl 2-methyl-3-fluorobenzoate

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile, 1,2-dichloroethane)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, a magnetic stirrer, and a light source (e.g., a 150-250W incandescent lamp), dissolve Methyl 2-methyl-3-fluorobenzoate in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO (0.02-0.1 equivalents) to the solution.

  • Heat the mixture to reflux while irradiating with the light source.

  • The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface of the solvent.[3] Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from hexanes or an ethanol/water mixture) or column chromatography on silica gel.

Quantitative Data (Step 2):

ParameterValue
Starting MaterialMethyl 2-methyl-3-fluorobenzoate
ProductThis compound
Expected Yield60-80% (based on similar reactions)
Purity> 97% after purification[5]

Physicochemical and Spectroscopic Data

Physicochemical Properties:

PropertyPredicted Value
Molecular FormulaC₉H₈BrFO₂
Molecular Weight247.06 g/mol
AppearanceWhite to off-white solid
StorageInert atmosphere, store in freezer, under -20°C[7]

Predicted Spectroscopic Data: [6]

¹H NMR (Proton Nuclear Magnetic Resonance):

  • The spectrum is expected to show a singlet for the -CH₂Br protons around 4.5-4.8 ppm.

  • A singlet for the methyl ester (-OCH₃) protons is anticipated around 3.9 ppm.

  • The aromatic protons will appear as multiplets in the range of 7.0-7.8 ppm, with coupling patterns influenced by the fluorine and other substituents.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • The benzylic carbon (-CH₂Br) is expected to resonate around 25-35 ppm.

  • The methyl ester carbon (-OCH₃) should appear around 52-53 ppm.

  • The carbonyl carbon of the ester is anticipated in the range of 165-168 ppm.

  • Aromatic carbons will be observed between 115-165 ppm, with the carbon attached to fluorine showing a large C-F coupling constant.

IR (Infrared) Spectroscopy:

  • A strong absorption band characteristic of the C=O stretch of the ester is expected around 1720-1740 cm⁻¹.

  • C-H stretching vibrations of the aromatic ring and the methyl/bromomethyl groups will be present in the 2850-3100 cm⁻¹ region.

  • The C-Br stretch is typically observed in the 500-600 cm⁻¹ range.

  • A C-F stretch will be present, typically in the 1000-1350 cm⁻¹ region.

MS (Mass Spectrometry):

  • The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. For C₉H₈BrFO₂, the expected m/z values would be around 246 and 248.

  • Common fragmentation patterns would include the loss of a bromine radical (·Br), a methoxy radical (·OCH₃), and a methoxycarbonyl radical (·COOCH₃).

Logical Relationships in Synthesis

The following diagram illustrates the logical dependencies and key considerations in the synthesis process.

Caption: Key stages and considerations in the synthesis of the target compound.

References

Technical Guide: Spectroscopic Profiling of Methyl 2-(bromomethyl)-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a detailed technical guide on the expected spectroscopic characteristics of Methyl 2-(bromomethyl)-3-fluorobenzoate. Due to the limited availability of direct experimental data in public databases, this guide leverages spectral data from analogous compounds and established principles of spectroscopic analysis to predict the spectral features of the title compound. It also outlines the standard experimental protocols for acquiring such data.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₈BrFO₂

  • Molecular Weight: 247.06 g/mol

  • CAS Number: 197537-73-6

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on spectroscopic principles and data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityAssignmentPredicted Coupling Constants (J, Hz)
~7.8-7.9Doublet of doubletsAromatic HJ ≈ 7-8 Hz, J ≈ 1-2 Hz
~7.4-7.5Triplet of doubletsAromatic HJ ≈ 7-8 Hz, J ≈ 4-5 Hz
~7.1-7.2TripletAromatic HJ ≈ 7-8 Hz
~4.8Singlet-CH₂Br-
~3.9Singlet-OCH₃-

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~160 (d, J ≈ 250 Hz)C-F
~135Aromatic C-CO
~130Aromatic CH
~125 (d, J ≈ 3-4 Hz)Aromatic CH
~120 (d, J ≈ 15-20 Hz)Aromatic C-CH₂Br
~118 (d, J ≈ 20-25 Hz)Aromatic CH
~52-OCH₃
~30-CH₂Br

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3000MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch (-CH₃, -CH₂-)
~1720StrongC=O stretch (ester)
~1600, ~1470Medium-StrongAromatic C=C stretch
~1250StrongC-O stretch (ester)
~1220StrongC-F stretch
~680StrongC-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

m/zPredicted Assignment
246/248[M]⁺ (Molecular ion peak with bromine isotopes)
215/217[M - OCH₃]⁺
187/189[M - COOCH₃]⁺
167[M - Br]⁺
139[M - Br - CO]⁺
108[C₇H₅F]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • A standard proton experiment is performed.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

    • The spectral width is set to cover the range of 0-10 ppm.

  • ¹³C NMR Acquisition:

    • A proton-decoupled carbon experiment is performed.

    • Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans to achieve adequate signal-to-noise ratio.

    • The spectral width is set to cover the range of 0-200 ppm.

3.2 Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Thin Film (for oils): A drop of the neat sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): A small amount of the solid sample (1-2 mg) is ground with ~100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Acquisition:

    • A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded.

    • The sample is placed in the spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

    • An average of 16-32 scans is typically performed to improve the signal-to-noise ratio.

3.3 Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, commonly equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

  • Sample Introduction: The sample can be introduced directly via a heated probe or, if volatile, through a gas chromatograph (GC-MS).

  • Acquisition (EI mode):

    • The sample is vaporized and bombarded with a beam of electrons (typically 70 eV).

    • The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z).

    • The spectrum is recorded, showing the relative abundance of each ion.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis start Starting Materials: Methyl 2-methyl-3-fluorobenzoate reaction Bromination Reaction (e.g., NBS, light/radical initiator) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Spectral Data Interpretation and Structure Confirmation nmr->analysis ir->analysis ms->analysis

Caption: Workflow for Synthesis and Spectroscopic Analysis.

An In-depth Technical Guide to the Stability and Storage of Methyl 2-(bromomethyl)-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-(bromomethyl)-3-fluorobenzoate, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and integrity throughout its lifecycle, from laboratory research to drug manufacturing. This document outlines potential degradation pathways, safe handling and storage protocols, and a detailed methodology for conducting stability studies.

Chemical Profile and General Stability

This compound is a substituted aromatic compound containing a reactive benzylic bromide and a methyl ester functional group. Its stability is primarily influenced by its susceptibility to hydrolysis, nucleophilic substitution, oxidation, and photolytic degradation. The presence of both an electron-withdrawing fluorine atom and a reactive bromomethyl group on the benzene ring dictates its reactivity and degradation profile.

Key Stability Considerations:

  • Hydrolytic Stability: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-(bromomethyl)-3-fluorobenzoic acid and methanol.

  • Nucleophilic Attack: The benzylic bromide is a primary site for nucleophilic substitution, readily reacting with moisture and other nucleophiles.

  • Oxidative Stability: The benzylic position can be oxidized, particularly in the presence of oxidizing agents, potentially leading to the formation of the corresponding aldehyde or carboxylic acid.

  • Photostability: Aromatic compounds and benzylic halides can be sensitive to light, which can promote radical-mediated degradation pathways.

Recommended Storage and Handling

To maintain the integrity of this compound, the following storage and handling conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°CTo minimize the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon, nitrogen)To prevent oxidation and hydrolysis from atmospheric moisture.
Container Tightly sealed, opaque containersTo protect from moisture and light.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, and nucleophilesTo prevent chemical reactions that would degrade the compound.

Safe Handling Precautions: this compound is a hazardous substance. It is classified as corrosive and is a lachrymator (a substance that irritates the eyes and causes tears). Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Potential Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and oxidation. The following diagram illustrates these potential transformations:

G Potential Degradation Pathways parent This compound hydrolysis_product 2-(bromomethyl)-3-fluorobenzoic acid parent->hydrolysis_product Hydrolysis (H₂O, acid/base) oxidation_product_aldehyde Methyl 3-fluoro-2-formylbenzoate parent->oxidation_product_aldehyde Mild Oxidation hydrolysis_oxidation_product 3-Fluoro-2-formylbenzoic acid hydrolysis_product->hydrolysis_oxidation_product Oxidation oxidation_product_acid 3-Fluoro-2-(methoxycarbonyl)benzoic acid oxidation_product_aldehyde->oxidation_product_acid Further Oxidation oxidation_product_aldehyde->hydrolysis_oxidation_product Hydrolysis

Potential Degradation Pathways of this compound

Experimental Protocol for Stability Assessment

A stability-indicating analytical method is crucial for accurately determining the stability of this compound. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose. The following protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating method.

Objective

To assess the stability of this compound under various stress conditions (hydrolysis, oxidation, and photolysis) and to develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

Materials and Methods

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or a photodiode array (PDA) detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Photostability chamber

Chromatographic Conditions (Exemplary):

  • Mobile Phase: Acetonitrile and water gradient

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined based on the UV spectrum of the parent compound (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Forced Degradation Study Protocol

The following workflow outlines the steps for a forced degradation study:

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of this compound acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) prep->acid Expose aliquots to stress base Base Hydrolysis (e.g., 0.1 N NaOH, RT) prep->base Expose aliquots to stress oxidation Oxidation (e.g., 3% H₂O₂, RT) prep->oxidation Expose aliquots to stress thermal Thermal Stress (e.g., 80°C, solid state) prep->thermal Expose aliquots to stress photo Photolytic Stress (ICH Q1B conditions) prep->photo Expose aliquots to stress neutralize Neutralize acid/base samples acid->neutralize base->neutralize hplc Analyze all samples by HPLC oxidation->hplc thermal->hplc photo->hplc neutralize->hplc mass_balance Assess peak purity and mass balance hplc->mass_balance

Workflow for a Forced Degradation Study

Procedure:

  • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for a specified period (e.g., 2, 4, 8 hours).

  • Base Hydrolysis: Treat the sample with 0.1 N NaOH at room temperature for a specified period (e.g., 30, 60, 120 minutes).

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for a specified period (e.g., 1, 2, 4 hours).

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).

  • Photolytic Degradation: Expose the sample to light as per ICH Q1B guidelines.

Samples should be withdrawn at appropriate time points, neutralized if necessary, and analyzed by HPLC. The goal is to achieve 5-20% degradation of the active substance.

Quantitative Stability Data (Exemplary)

SubstituentRelative Rate of HydrolysisEffect
4-NitroFasterElectron-withdrawing groups increase the electrophilicity of the carbonyl carbon, accelerating hydrolysis.
4-ChloroFasterElectron-withdrawing groups increase the rate of hydrolysis.
UnsubstitutedReferenceBaseline for comparison.
4-MethylSlowerElectron-donating groups decrease the electrophilicity of the carbonyl carbon, slowing hydrolysis.
4-MethoxySlowerStrong electron-donating groups decrease the rate of hydrolysis.

Note: This table is for illustrative purposes and the actual rates for this compound will be influenced by the combined electronic and steric effects of the 2-bromomethyl and 3-fluoro substituents.

Conclusion

The stability of this compound is a critical parameter for its successful use in research and drug development. Proper storage at refrigerated temperatures, under an inert atmosphere, and protected from light and moisture is essential to minimize degradation. The primary degradation pathways are likely to be hydrolysis of the methyl ester and nucleophilic substitution or oxidation of the benzylic bromide. A well-designed forced degradation study coupled with a validated stability-indicating HPLC method is necessary to fully characterize the stability profile and ensure the quality of this important chemical intermediate.

An In-depth Technical Guide to Methyl 2-(bromomethyl)-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct literature on methyl 2-(bromomethyl)-3-fluorobenzoate is limited. The information presented in this guide, including physical properties, synthesis protocols, and applications, is largely inferred from established chemical principles and data available for structurally analogous compounds. This guide is intended to provide a well-reasoned starting point for research and development activities.

Core Compound Properties (Inferred)

This compound is a halogenated aromatic ester. Its structure suggests it is a versatile reagent in organic synthesis, particularly for the introduction of a 2-carbomethoxy-6-fluorobenzyl moiety.

Table 1: Inferred Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Inferred)Methyl 2-(bromomethyl)-4-fluorobenzoate[1]Methyl 2-(bromomethyl)-3-nitrobenzoate[2]Methyl 2-bromomethylbenzoate
CAS Number Not available157652-28-398475-07-12417-73-4
Molecular Formula C₉H₈BrFO₂C₉H₈BrFO₂C₉H₈BrNO₄C₉H₉BrO₂
Molecular Weight 247.06 g/mol 247.06 g/mol 274.07 g/mol 229.07 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solidNot specifiedNot specifiedNot specified
Boiling Point Predicted: ~290-300 °C at 760 mmHg291.6 °C at 760 mmHgNot availableNot available
Purity >97% (typical for research chemicals)>98%Not specifiedNot specified
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.Dry, sealed place.Not specifiedNot specified

Synthesis and Experimental Protocols (Inferred)

A plausible synthetic route to this compound involves a two-step process starting from 2-fluoro-3-methylbenzoic acid.

Step 1: Esterification of 2-fluoro-3-methylbenzoic acid (Inferred Protocol)

This procedure outlines the formation of methyl 2-methyl-3-fluorobenzoate.

Experimental Protocol:

  • To a solution of 2-fluoro-3-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-methyl-3-fluorobenzoate.

Step 2: Bromination of Methyl 2-methyl-3-fluorobenzoate (Inferred Protocol)

This procedure details the benzylic bromination to yield the target compound, this compound. This protocol is adapted from the synthesis of analogous bromomethylated benzoate derivatives.

Experimental Protocol:

  • In a reaction vessel equipped with a reflux condenser and a light source, dissolve methyl 2-methyl-3-fluorobenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Add N-bromosuccinimide (NBS) (1.0-1.2 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.02-0.1 eq).

  • Heat the mixture to reflux and irradiate with a light source (e.g., a 250W lamp) to initiate the reaction.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization to obtain this compound.

Applications in Research and Drug Discovery (Inferred)

Based on the applications of structurally similar compounds, this compound is expected to be a valuable intermediate in several areas:

  • Pharmaceutical Synthesis: As a key building block for the synthesis of complex organic molecules. The bromomethyl group is a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups. The fluorinated phenyl ring is a common motif in many pharmaceuticals, often enhancing metabolic stability and binding affinity.

  • Agrochemical Development: Similar to its analogs, this compound could be used in the synthesis of novel pesticides and herbicides.

  • Organic Synthesis: A versatile reagent for the introduction of the 2-carbomethoxy-6-fluorobenzyl group in a variety of organic transformations.

Visualized Synthetic Workflow

The following diagram illustrates the inferred two-step synthesis of this compound.

Synthesis_Workflow start 2-Fluoro-3-methylbenzoic Acid intermediate Methyl 2-methyl-3-fluorobenzoate start->intermediate Esterification product This compound intermediate->product Benzylic Bromination reagent1 Methanol, Sulfuric Acid (cat.) reagent2 NBS, AIBN, Light (hν)

Caption: Inferred synthetic pathway for this compound.

This technical guide provides a comprehensive overview based on available data for analogous compounds. Researchers should validate these inferred properties and protocols through experimentation.

References

Methodological & Application

Application Notes and Protocols for Methyl 2-(bromomethyl)-3-fluorobenzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(bromomethyl)-3-fluorobenzoate (CAS No. 142314-72-5) is a key fluorinated aromatic intermediate increasingly utilized in the synthesis of complex pharmaceutical compounds.[1] Its unique structure, featuring a reactive bromomethyl group and a fluorine substituent on a benzoate scaffold, makes it a valuable building block for introducing specific functionalities into target molecules. The presence of the fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The primary application of this intermediate is in the synthesis of potent enzyme inhibitors, particularly in the field of oncology.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a clinically significant pharmaceutical agent.

Application: Synthesis of Talazoparib (a PARP Inhibitor)

This compound is a crucial starting material in the synthesis of Talazoparib (BMN 673), a highly potent, orally efficacious inhibitor of poly(ADP-ribose) polymerase (PARP-1 and PARP-2).[2][3] PARP enzymes are central to the repair of single-strand DNA breaks (SSBs); their inhibition leads to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Signaling Pathway of PARP Inhibition

The following diagram illustrates the role of PARP in DNA single-strand break repair and the mechanism of action of PARP inhibitors like Talazoparib.

PARP_Inhibition_Pathway cluster_0 Normal DNA Repair cluster_1 Effect of PARP Inhibitor DNA_damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_damage->PARP detection PARylation PAR Polymer Synthesis PARP->PARylation catalysis PARP_trapping PARP Trapping on DNA PARP->PARP_trapping Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PARylation->Recruitment signaling SSB_Repair SSB Repair Recruitment->SSB_Repair execution Talazoparib Talazoparib (PARP Inhibitor) Talazoparib->PARP inhibition Replication_fork_collapse Replication Fork Collapse PARP_trapping->Replication_fork_collapse DSB Double-Strand Break (DSB) Replication_fork_collapse->DSB Cell_Death Cell Death (Synthetic Lethality in BRCA-deficient cells) DSB->Cell_Death

Figure 1: PARP-mediated DNA repair and the mechanism of Talazoparib.

Experimental Protocols

The following protocols are based on the synthesis of a key intermediate for Talazoparib, adapted from the procedures described in the Journal of Medicinal Chemistry, 2016, Vol. 59, No. 1, pp 335-357.

Synthesis of 5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one

This procedure involves the alkylation of a tetrahydropyridophthalazinone intermediate with this compound.

experimental_workflow start Start: - Intermediate A - this compound reaction Reaction: - Dissolve reactants in DMF - Add K2CO3 - Stir at room temperature start->reaction workup Workup: - Dilute with water - Extract with EtOAc reaction->workup purification Purification: - Wash with brine - Dry over Na2SO4 - Concentrate in vacuo - Column chromatography workup->purification product Final Product: Talazoparib Precursor purification->product

Figure 2: Synthesis of a Talazoparib precursor.
ReagentCAS NumberMolecular Weight
Intermediate A*--
This compound142314-72-5247.06
Potassium Carbonate (K₂CO₃)584-08-7138.21
N,N-Dimethylformamide (DMF)68-12-273.09
Ethyl Acetate (EtOAc)141-78-688.11
Water (H₂O)7732-18-518.02
Brine--
Sodium Sulfate (Na₂SO₄)7757-82-6142.04

*Intermediate A is (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one, which is synthesized in prior steps.

  • To a solution of Intermediate A (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0 eq).

  • To this suspension, add a solution of this compound (1.2 eq) in DMF.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired product.

Reactant/ProductMolar RatioYield (%)Purity (%)
Intermediate A1.0->98
This compound1.2->97
Potassium Carbonate2.0--
Product: Talazoparib Precursor -~85-95 >98

Yields and purity are typical and may vary based on reaction scale and purification efficiency.

Safety Precautions

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a versatile and essential reagent in the synthesis of the potent PARP inhibitor, Talazoparib. The protocols and data presented provide a framework for its effective use in a laboratory setting. The unique chemical properties of this intermediate offer significant advantages in the design and synthesis of novel therapeutic agents.

References

Methyl 2-(bromomethyl)-3-fluorobenzoate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

Methyl 2-(bromomethyl)-3-fluorobenzoate (CAS No. 142314-72-5) is a valuable fluorinated aromatic building block in organic synthesis. Its unique trifunctional structure, featuring a reactive benzylic bromide, an electron-withdrawing fluorine atom, and a methyl ester, makes it a highly versatile reagent for the construction of complex molecular architectures. This application note details its utility in the synthesis of pharmaceutical intermediates and other advanced organic materials, supported by a representative experimental protocol and relevant physicochemical data.

Introduction

In the landscape of medicinal chemistry and materials science, the incorporation of fluorine into organic molecules is a widely employed strategy to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as an excellent scaffold for introducing the 2-methoxycarbonyl-6-fluorobenzyl moiety into a target molecule. The presence of the reactive bromomethyl group allows for facile nucleophilic substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for reaction planning and safety considerations.

PropertyValue
CAS Number 142314-72-5
Molecular Formula C₉H₈BrFO₂
Molecular Weight 247.06 g/mol
Appearance White to off-white solid or oil
Purity ≥97%
Storage Conditions Store in a cool, dry, well-ventilated area away from incompatible substances.

Table 1: Physicochemical Data of this compound

Predicted Mass Spectrometry Data

The predicted mass-to-charge ratios (m/z) for various adducts of this compound are valuable for mass spectrometry analysis and reaction monitoring.[1]

AdductPredicted m/z
[M+H]⁺246.97646
[M+Na]⁺268.95840
[M-H]⁻244.96190
[M+NH₄]⁺264.00300
[M+K]⁺284.93234

Table 2: Predicted Mass Spectrometry Data [1]

Applications in Organic Synthesis

The primary application of this compound is as an electrophile in nucleophilic substitution reactions. The benzylic bromide is an excellent leaving group, readily displaced by a wide range of nucleophiles. This reactivity is central to its use in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.

A key synthetic transformation involves the reaction of this compound with amines, alcohols, thiols, and other nucleophiles to introduce the substituted benzyl group. This motif is present in a variety of biologically active compounds.

Experimental Protocols

The following is a representative protocol for a nucleophilic substitution reaction using a related isomer, methyl 4-(bromomethyl)-3-fluorobenzoate, which demonstrates the typical reaction conditions applicable to this compound. This procedure details the synthesis of methyl 4-(azidomethyl)-3-fluorobenzoate, a precursor to the corresponding amine.

Protocol: Synthesis of Methyl 4-(azidomethyl)-3-fluorobenzoate

This protocol is adapted from a literature procedure for a closely related isomer and serves as a general guideline.

Materials:

  • Methyl 4-(bromomethyl)-3-fluorobenzoate (1.00 eq.)

  • Sodium azide (NaN₃) (1.30 eq.)

  • Acetone

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve sodium azide (1.30 eq.) in a mixture of distilled water and acetone under an inert atmosphere (e.g., argon).

  • To this solution, add a solution of methyl 4-(bromomethyl)-3-fluorobenzoate (1.00 eq.) in acetone.

  • Stir the reaction mixture at room temperature for 2 hours, then heat to 75 °C for 2 hours.

  • Add anhydrous magnesium sulfate to the reaction mixture to remove water and continue stirring at 75 °C for 1 hour.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and add distilled water.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The resulting methyl 4-(azidomethyl)-3-fluorobenzoate can be used in subsequent steps, such as reduction to the amine, without further purification.

Visualizing the Synthetic Utility

The following diagrams illustrate the key role of this compound as a synthetic building block.

G MBFB This compound Product Substituted Product MBFB->Product Nucleophilic Substitution Nuc Nucleophile (Nu-H) (e.g., R-NH2, R-OH, R-SH) Nuc->Product

Caption: General Nucleophilic Substitution Pathway.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product MBFB This compound Reaction Base (e.g., K2CO3) Solvent (e.g., DMF) Room Temperature MBFB->Reaction Amine Primary/Secondary Amine Amine->Reaction FinalProduct N-benzylated Amine Derivative Reaction->FinalProduct

Caption: Workflow for N-Alkylation Reactions.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of complex organic molecules. Its reactive benzylic bromide allows for straightforward introduction of the 2-methoxycarbonyl-6-fluorobenzyl group, a valuable moiety in the design of novel pharmaceuticals and functional materials. The provided data and representative protocol serve as a useful guide for researchers and scientists in the field of organic synthesis and drug development.

References

Synthesis of Lenalidomide: A Detailed Protocol Using Methyl 2-(bromomethyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the synthesis of Lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma and other hematological disorders. The synthesis route described herein utilizes Methyl 2-(bromomethyl)-3-nitrobenzoate as a key starting material.

Introduction

Lenalidomide, a thalidomide analogue, is a potent therapeutic agent whose synthesis is of significant interest to the pharmaceutical industry. The protocol outlined below describes a common and effective two-step synthesis commencing with the condensation of Methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride, followed by the reduction of the nitro intermediate to yield Lenalidomide.

Overall Reaction Scheme

Synthesis_Scheme cluster_step1 Step 1: Condensation/Cyclization cluster_step2 Step 2: Nitro Reduction MB Methyl 2-(bromomethyl)-3-nitrobenzoate NI 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione (Nitro Intermediate) MB->NI AP 3-Aminopiperidine-2,6-dione hydrochloride AP->NI Base Base (e.g., TEA, DIPEA, NaHCO3) Solvent1 Solvent (e.g., DMSO, DMF, Acetonitrile) NI2 Nitro Intermediate L Lenalidomide NI2->L Catalyst Catalyst/Reducing Agent (e.g., Pd/C, H2 or Fe/NH4Cl) Solvent2 Solvent (e.g., Methanol, Water)

Caption: Overall two-step synthesis of Lenalidomide.

Experimental Protocols

This section details the procedures for the two key steps in the synthesis of Lenalidomide.

Step 1: Synthesis of 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione (Nitro Intermediate)

This step involves the condensation and cyclization of Methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride.[1][2][3][4] Several bases and solvents can be employed for this reaction.

Protocol 1: Using Triethylamine in Dimethyl Sulfoxide (DMSO)

  • Charge a reaction vessel with 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) and Dimethyl Sulfoxide (DMSO).[5][6]

  • Slowly add triethylamine (4.0 eq) to the mixture under a nitrogen atmosphere over approximately 10 minutes.[5]

  • In a separate vessel, dissolve Methyl 2-(bromomethyl)-3-nitrobenzoate (1.05 eq) in DMSO.[5]

  • Add the solution of Methyl 2-(bromomethyl)-3-nitrobenzoate to the reaction mixture over about 20 minutes.[5][6]

  • Heat the reaction mixture to 50-55°C and maintain for 12 hours, monitoring the reaction progress by HPLC.[5][6]

  • Upon completion, cool the mixture to room temperature and add water.

  • Heat the mixture to 50-55°C for approximately 1 hour, then cool to room temperature.[6]

  • Filter the solid product, wash with methanol, and dry to yield the nitro intermediate.[6]

Protocol 2: Using N,N-Diisopropylethylamine (DIPEA)

  • Combine Methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and N,N-diisopropylethylamine (4.0 eq) in a glass vessel.[7]

  • Stir the mixture at 80-85°C for 12 hours, monitoring by TLC.[7]

  • After completion, cool the reaction mixture to room temperature.[7]

  • Filter the solid and wash with cold ethanol to obtain the product.[7]

Protocol 3: Using Sodium Bicarbonate in N,N-Dimethylformamide (DMF)

  • To a reactor, add N,N-Dimethylformamide (DMF), followed by Methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq) and 3-amino-2,6-piperidinedione hydrochloride (1.1 eq) with stirring.[1]

  • Add sodium bicarbonate (2.58 eq) to the mixture.[1]

  • Heat the system to 50-60°C and stir for 2-3 hours.[1]

  • Cool the reaction to 30-40°C.[1]

  • In a separate vessel, add purified water and then add the reaction solution in batches.

  • Cool the resulting slurry to 15-20°C, stir, and then filter to isolate the crude product.[1]

Step 2: Synthesis of Lenalidomide (Nitro Reduction)

This step involves the reduction of the nitro group of the intermediate to an amine to form Lenalidomide.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Charge an autoclave with 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione (1.0 eq), 10% Palladium on Carbon (50% wet, 0.05 eq by weight), water, and methanesulfonic acid.[8]

  • Apply hydrogen gas at a pressure of 90 psi and stir the suspension at 30°C for 3 hours.[8]

  • Filter the reaction mixture through a celite bed and wash the bed with water.[8]

  • Neutralize the filtrate with a 7% sodium bicarbonate solution and stir for 1 hour.[8]

  • Filter the resulting solid, wash with water, and dry under vacuum to yield Lenalidomide.

Protocol 2: Reduction using Sodium Bisulfite

  • Suspend the nitro intermediate in a mixture of an appropriate solvent (e.g., ethanol/water).

  • Add sodium bisulfite (5.0 eq) portion-wise to the stirred mixture.[7]

  • Heat the reaction mixture to 80°C and stir for 12 hours, monitoring by TLC.[7]

  • Upon completion, cool the mixture to ambient temperature and concentrate under reduced pressure.[7]

  • Filter the resulting slurry. The solid can be further purified by recrystallization from an ethanol/water mixture.[7]

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of Lenalidomide and its nitro intermediate.

StepStarting MaterialsReagents/CatalystSolventYieldReference
1. Condensation/ Cyclization Methyl 2-(bromomethyl)-3-nitrobenzoate, 3-Aminopiperidine-2,6-dione HClN,N-Diisopropylethylamine--[7]
Methyl 2-(bromomethyl)-3-nitrobenzoate, 3-Aminopiperidine-2,6-dione HClSodium CarbonateTetrahydrofuran92.0%[9]
2. Nitro Reduction 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione10% Pd/C, H₂Water, Methanesulfonic Acid78%[8]
3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione--90.1%[1]
Overall Methyl 2-methyl-3-nitrobenzoate--62%[7]
Methyl 2-(bromomethyl)-3-nitrobenzoate--79.1%[1]

Experimental Workflow Diagram

G Lenalidomide Synthesis Workflow cluster_prep Preparation cluster_reaction1 Step 1: Condensation cluster_workup1 Work-up & Isolation (Nitro Intermediate) cluster_reaction2 Step 2: Reduction cluster_workup2 Work-up & Purification (Lenalidomide) A Charge Reactor with 3-aminopiperidine-2,6-dione HCl and Solvent C Add Base to Reactor A->C B Prepare Solution of Methyl 2-(bromomethyl)-3-nitrobenzoate in Solvent D Add Methyl 2-(bromomethyl)-3-nitrobenzoate Solution to Reactor B->D C->D E Heat and Stir Reaction Mixture (e.g., 50-85°C, 12h) D->E F Monitor Reaction Progress (TLC/HPLC) E->F G Cool Reaction Mixture F->G Upon Completion H Precipitate/Filter Product G->H I Wash with Solvent (e.g., Methanol, Ethanol) H->I J Dry Nitro Intermediate I->J K Charge Reactor with Nitro Intermediate, Catalyst, and Solvent J->K L Introduce Reducing Agent (e.g., H2 gas, NaHSO3) K->L M Stir under Controlled Temperature and Pressure L->M N Filter Catalyst M->N O Neutralize/Work-up Filtrate N->O P Isolate Crude Lenalidomide O->P Q Recrystallize/Purify P->Q R Dry Final Product Q->R

Caption: Workflow for the synthesis of Lenalidomide.

References

Application of Methyl 2-(bromomethyl)-3-fluorobenzoate in Agrochemical Research: A Hypothetical Approach to Novel Herbicide Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the application of Methyl 2-(bromomethyl)-3-fluorobenzoate in agrochemical research is limited in publicly available literature. This document presents a set of hypothetical application notes and protocols based on the established use of structurally similar compounds in the synthesis of agrochemicals, particularly herbicides. The experimental procedures and data are illustrative and intended to serve as a guide for potential research directions.

Introduction

This compound is a halogenated aromatic compound with a reactive bromomethyl group, making it a versatile building block for organic synthesis. Its structural features, including the fluorine substituent which can enhance metabolic stability and binding affinity, suggest its potential as a precursor for novel agrochemicals. This document outlines a hypothetical application for this compound in the synthesis and evaluation of a novel benzoylpyrazole herbicide. Benzoylpyrazoles are a known class of herbicides that act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Hypothetical Application: Synthesis of a Novel Benzoylpyrazole Herbicide

This compound can serve as a key intermediate for the synthesis of a novel benzoylpyrazole derivative, herein designated as BZP-F1 . The proposed synthetic pathway involves the conversion of the bromomethyl group to a methyl ether, followed by saponification, chlorination, and subsequent reaction with a pyrazole moiety.

Synthetic Pathway for BZP-F1

G A This compound B Methyl 2-(methoxymethyl)-3-fluorobenzoate A->B NaOCH3, CH3OH C 2-(methoxymethyl)-3-fluorobenzoic acid B->C 1. NaOH, H2O 2. HCl D 2-(methoxymethyl)-3-fluorobenzoyl chloride C->D SOCl2 F BZP-F1 (Hypothetical Herbicide) D->F Pyridine E 1,3-dimethyl-1H-pyrazole E->F

Caption: Hypothetical synthetic pathway of BZP-F1 from this compound.

Experimental Protocols

I. Synthesis of BZP-F1 (Hypothetical)

A. Synthesis of Methyl 2-(methoxymethyl)-3-fluorobenzoate

  • To a solution of this compound (1.0 eq) in methanol (10 volumes), add sodium methoxide (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography (silica gel, hexane:ethyl acetate gradient).

B. Synthesis of 2-(methoxymethyl)-3-fluorobenzoic acid

  • Dissolve Methyl 2-(methoxymethyl)-3-fluorobenzoate (1.0 eq) in a mixture of methanol (5 volumes) and water (5 volumes).

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 4 hours.

  • After cooling, acidify the reaction mixture with 2N HCl to pH 2-3.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.

C. Synthesis of 2-(methoxymethyl)-3-fluorobenzoyl chloride

  • To a solution of 2-(methoxymethyl)-3-fluorobenzoic acid (1.0 eq) in dichloromethane (10 volumes), add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

D. Synthesis of BZP-F1

  • Dissolve 1,3-dimethyl-1H-pyrazole (1.1 eq) in pyridine (5 volumes) and cool to 0 °C.

  • Add a solution of 2-(methoxymethyl)-3-fluorobenzoyl chloride (1.0 eq) in dichloromethane (5 volumes) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Pour the reaction mixture into water and extract with dichloromethane.

  • Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography to obtain BZP-F1.

II. Herbicidal Activity Screening Protocols

A. Pre-emergence Herbicidal Assay

  • Prepare a stock solution of BZP-F1 in acetone.

  • Fill plastic pots with sterilized sandy loam soil.

  • Sow seeds of various weed species (e.g., Avena fatua, Setaria viridis, Amaranthus retroflexus) and crop species (e.g., Triticum aestivum, Zea mays) at a depth of 1-2 cm.

  • Apply the test compound as a soil drench at various concentrations.

  • Include a solvent-only control and a commercial herbicide standard.

  • Maintain the pots in a greenhouse with controlled temperature and light conditions.

  • Assess the percentage of weed control and crop injury 21 days after treatment.

B. Post-emergence Herbicidal Assay

  • Sow seeds of weed and crop species in pots as described above.

  • Allow the plants to grow to the 2-4 leaf stage.

  • Prepare spray solutions of BZP-F1 in acetone/water with a surfactant.

  • Spray the foliage of the plants with the test solutions until runoff.

  • Return the pots to the greenhouse.

  • Evaluate the percentage of weed control and crop phytotoxicity 21 days after application.

Data Presentation

Table 1: Hypothetical Synthesis Yields and Purity of Intermediates and Final Product
CompoundMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (HPLC, %)
Methyl 2-(methoxymethyl)-3-fluorobenzoate200.1910.08.585>98
2-(methoxymethyl)-3-fluorobenzoic acid186.168.57.892>99
2-(methoxymethyl)-3-fluorobenzoyl chloride204.617.87.596(used crude)
BZP-F1264.287.55.877>97
Table 2: Hypothetical Herbicidal Activity of BZP-F1 (Post-emergence at 250 g/ha)
Weed SpeciesGrowth Inhibition (%)Crop SpeciesPhytotoxicity (%)
Avena fatua (Wild Oat)95Triticum aestivum (Wheat)10
Setaria viridis (Green Foxtail)92Zea mays (Maize)15
Amaranthus retroflexus (Redroot Pigweed)88Glycine max (Soybean)20

Visualization of Experimental Workflow

G cluster_synthesis Synthesis of BZP-F1 cluster_bioassay Herbicidal Bioassays S1 Synthesis of Intermediates S2 Final Coupling Reaction S1->S2 S3 Purification and Characterization S2->S3 B1 Pre-emergence Screening S3->B1 Test Compound B2 Post-emergence Screening S3->B2 Test Compound B3 Data Collection (21 DAT) B1->B3 B2->B3

Caption: General workflow for the synthesis and herbicidal evaluation of BZP-F1.

Application Notes and Protocols for Suzuki Coupling Reactions Involving Fluorinated Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions with fluorinated aryl bromides. The introduction of fluorine atoms into aryl rings can significantly alter the physicochemical and pharmacological properties of molecules, making these reactions crucial in drug discovery and materials science. This document outlines various catalytic systems and reaction conditions, offering a guide for reaction setup, optimization, and execution.

Application Notes

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (like a boronic acid or its ester) and an organohalide.[1][2] When employing fluorinated aryl bromides, certain considerations are essential for achieving high yields and reaction efficiency.

Key Components and Considerations:

  • Catalyst: Palladium complexes are the most common catalysts.[3] Precursors like Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts such as Pd(PPh₃)₄ and PEPPSI-iPr are frequently used. The choice of catalyst can be influenced by the electronic properties of the fluorinated aryl bromide.

  • Ligand: Electron-rich and sterically hindered phosphine ligands (e.g., P(t-Bu)₃, PCy₃, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[4][5]

  • Base: A base is crucial for the transmetalation step, activating the boronic acid.[1] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can impact reaction rate and substrate compatibility.

  • Solvent: A variety of organic solvents can be used, often in combination with water.[5] Common choices include 1,4-dioxane, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene. The solvent system is selected to ensure the solubility of all reaction components.

  • Reaction Conditions: Reactions are typically conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the catalyst.[6] Temperatures can range from room temperature to elevated temperatures (80-110 °C), and reaction times can vary from a few hours to overnight. Microwave-assisted synthesis can often significantly reduce reaction times.

The electron-withdrawing nature of fluorine atoms can influence the reactivity of the aryl bromide. Generally, electron-deficient aryl halides undergo oxidative addition more readily. However, highly fluorinated substrates may present challenges, requiring careful optimization of the catalytic system.

Visualizations

Below are diagrams illustrating the fundamental aspects of the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)L₂(Br) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd_complex Ar¹-Pd(II)L₂(Ar²) transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 prod Ar¹-Ar² (Biaryl Product) reductive_elimination->prod sub1 Ar¹-Br (Fluorinated Aryl Bromide) sub1->oxidative_addition sub2 Ar²-B(OR)₂ (Boronic Acid/Ester) + Base sub2->transmetalation Experimental_Workflow start Start: Assemble Reactants reagents Add Fluorinated Aryl Bromide, Boronic Acid/Ester, and Base to Flask start->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst inert Seal, Evacuate, and Backfill with Inert Gas (e.g., Argon) catalyst->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat and Stir Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction Progress (TLC, GC, or LC-MS) reaction->monitoring workup Reaction Workup: Cool, Dilute, and Extract monitoring->workup purification Purify Product (Column Chromatography, Recrystallization) workup->purification analysis Characterize Final Product (NMR, MS, etc.) purification->analysis end End analysis->end Optimization_Logic start Initial Reaction Setup check_yield Low Yield or Incomplete Reaction? start->check_yield catalyst Screen Catalyst/Ligand check_yield->catalyst Yes success High Yield check_yield->success No base Screen Base catalyst->base solvent Screen Solvent System base->solvent temp_time Adjust Temperature/ Reaction Time solvent->temp_time temp_time->check_yield Re-evaluate

References

Application Note and Protocol: Derivatization of Peptides with Methyl 2-(bromomethyl)-3-fluorobenzoate for Enhanced Mass Spectrometric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of peptides is a crucial technique in proteomics and drug development to enhance their analytical detection, particularly in mass spectrometry (MS). Chemical modification of peptides can improve ionization efficiency, introduce stable isotope labels for quantification, and facilitate targeted analysis. This document outlines a detailed protocol for the derivatization of peptides using Methyl 2-(bromomethyl)-3-fluorobenzoate. This reagent introduces a fluorinated benzyl group onto nucleophilic amino acid residues. The bromomethyl group serves as a reactive site for alkylation, while the fluorobenzoate moiety can be utilized for ¹⁹F NMR studies and as a mass tag for MS analysis. The modification can potentially enhance the hydrophobicity of peptides, which may improve their retention in reversed-phase chromatography.

Principle of the Reaction

This compound is an electrophilic reagent that reacts with nucleophilic functional groups present in peptides. The primary targets for derivatization are the sulfhydryl group of cysteine, the ε-amino group of lysine, the N-terminal α-amino group, and the imidazole group of histidine. The reaction is a nucleophilic substitution where the nucleophilic group on the amino acid residue attacks the benzylic carbon of the bromomethyl group, leading to the displacement of the bromide ion and the formation of a stable thioether, amine, or imidazole bond. The fluorine atom on the benzene ring provides a unique isotopic signature that can be used for identification and quantification in mass spectrometry.

Proposed Signaling Pathway Visualization

While this derivatization method is a chemical modification technique and does not directly interact with biological signaling pathways, it can be used to study peptides that are part of such pathways. The diagram below illustrates a generic signaling pathway where a peptide of interest could be targeted for derivatization and subsequent analysis.

G Generic Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand Ligand (Peptide of Interest) Ligand->Receptor Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation

Caption: A generic cell signaling pathway involving a peptide ligand.

Experimental Workflow

The following diagram outlines the general workflow for the derivatization of a peptide sample with this compound, followed by analysis.

workflow Derivatization Workflow PeptideSample Peptide Sample (e.g., tryptic digest) Reduction Reduction (optional) (for Cys derivatization) PeptideSample->Reduction Derivatization Derivatization with This compound Reduction->Derivatization Quenching Reaction Quenching Derivatization->Quenching Purification Purification (e.g., SPE or HPLC) Quenching->Purification Analysis Analysis (LC-MS/MS, MALDI-TOF) Purification->Analysis

Application Notes and Protocols for the O-Alkylation of Phenols with Methyl 2-(bromomethyl)-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the construction of aryl ethers, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. This protocol details the experimental procedure for the alkylation of phenolic hydroxyl groups using methyl 2-(bromomethyl)-3-fluorobenzoate. This reaction proceeds via a Williamson ether synthesis, a reliable and versatile method for forming carbon-oxygen bonds.[1][2] In this SN2 reaction, a phenoxide, generated in situ by a mild base, acts as a nucleophile, attacking the electrophilic benzylic carbon of the alkylating agent and displacing the bromide leaving group.[1][2] The choice of base and solvent is critical for efficient reaction and to minimize potential side reactions.[3]

Core Reaction Principle

The reaction is based on the Williamson ether synthesis, which involves the nucleophilic substitution of an alkyl halide by an alkoxide or phenoxide.[2] The general transformation is depicted below:

Scheme 1: General Reaction for the Alkylation of a Phenol with this compound

This protocol provides a robust method for the synthesis of a variety of substituted aryl ethers, valuable intermediates in drug discovery and development.

Experimental Protocol

This protocol is optimized for the O-alkylation of a generic phenol with this compound.

Materials:

  • Phenol derivative (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the phenol derivative (1.0 equivalent) and anhydrous potassium carbonate (2.0-3.0 equivalents).

  • Solvent Addition: Add a suitable solvent such as acetone or DMF. The volume should be sufficient to create a stirrable suspension.

  • Addition of Alkylating Agent: To the stirred suspension, add this compound (1.1-1.5 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-70 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the phenol.[1]

  • Workup:

    • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer successively with water and brine.[1]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated product.

Data Presentation

The following table summarizes the typical quantitative data for the experimental procedure.

ParameterValue/RangeNotes
Reactants
Phenol Derivative1.0 equivalent
This compound1.1 - 1.5 equivalentsA slight excess is used to ensure complete consumption of the phenol.
Potassium Carbonate (K₂CO₃)2.0 - 3.0 equivalentsActs as the base to deprotonate the phenol.
Solvents
Acetone or DMF5 - 10 mL per mmol of phenolThe choice of solvent can influence reaction rate and solubility.
Reaction Conditions
TemperatureRoom Temperature to 70 °CHigher temperatures can accelerate the reaction but may also lead to side products.
Reaction Time2 - 24 hoursMonitored by TLC.
Workup & Purification
Typical Yield70 - 95%Yields are dependent on the specific phenol substrate and purification efficiency.

Mandatory Visualization

experimental_workflow Experimental Workflow for O-Alkylation of Phenols cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Combine Phenol (1.0 eq) and K2CO3 (2.0-3.0 eq) add_solvent Add Acetone or DMF reactants->add_solvent add_alkylating_agent Add this compound (1.1-1.5 eq) add_solvent->add_alkylating_agent stir_heat Stir at RT - 70°C (Monitor by TLC) add_alkylating_agent->stir_heat cool Cool to Room Temperature stir_heat->cool filter Filter to Remove Salts cool->filter concentrate Concentrate Filtrate filter->concentrate dissolve Dissolve in Ethyl Acetate concentrate->dissolve wash Wash with Water and Brine dissolve->wash dry Dry over Na2SO4 wash->dry concentrate_final Concentrate in vacuo dry->concentrate_final chromatography Silica Gel Column Chromatography concentrate_final->chromatography product Pure O-Alkylated Product chromatography->product

Caption: Experimental workflow for the alkylation of phenols.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various heterocyclic compounds, with a focus on modern, efficient, and sustainable methodologies. The information is intended to guide researchers in developing synthetic strategies for novel bioactive molecules.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of novel and efficient synthetic routes to access these scaffolds is a cornerstone of modern medicinal and organic chemistry. This document outlines key synthetic strategies, including multicomponent reactions and metal-catalyzed C-H functionalization, providing detailed protocols and quantitative data to facilitate their application in a research setting. The presented methods emphasize green chemistry principles, aiming for higher efficiency, reduced waste, and the use of environmentally benign reagents and conditions.[1][2][3][4]

Application Note 1: Multicomponent Synthesis of Furo[3,4-b]chromenes

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to construct complex molecular architectures in a single synthetic operation.[5] The synthesis of furo[3,4-b]chromene derivatives, a scaffold of interest in medicinal chemistry, can be efficiently achieved through a one-pot, three-component reaction. This approach minimizes waste and simplifies purification procedures, aligning with the principles of green chemistry.[6]

Logical Relationship: Multicomponent Reaction Strategy

MCR_Strategy cluster_reactants Starting Materials cluster_process Process cluster_product Product Tetronic_Acid Tetronic Acid One_Pot_Reaction One-Pot Reaction (Y2O3/HAp catalyst, Ethanol, RT) Tetronic_Acid->One_Pot_Reaction Aldehyde Substituted Aldehyde Aldehyde->One_Pot_Reaction Dimedone Dimedone Dimedone->One_Pot_Reaction Furochromene Furo[3,4-b]chromene One_Pot_Reaction->Furochromene High Yield

Caption: One-pot multicomponent synthesis of furo[3,4-b]chromenes.

Quantitative Data

The following table summarizes the yields for the synthesis of various furo[3,4-b]chromene derivatives using a yttria-doped hydroxyapatite (Y2O3/HAp) catalyst.[6]

EntryAldehyde (Substituent)ProductYield (%)
14-Chlorobenzaldehyde4-(4-chlorophenyl)-...-furo[3,4-b]chromene98
24-Methylbenzaldehyde4-(4-methylphenyl)-...-furo[3,4-b]chromene96
34-Methoxybenzaldehyde4-(4-methoxyphenyl)-...-furo[3,4-b]chromene95
42-Nitrobenzaldehyde4-(2-nitrophenyl)-...-furo[3,4-b]chromene91
5Thiophene-2-carbaldehyde4-(thiophen-2-yl)-...-furo[3,4-b]chromene94
Experimental Protocol: Synthesis of Furo[3,4-b]chromene Derivatives[8]
  • Catalyst Preparation: Prepare yttria-doped hydroxyapatite (Y2O3/HAp) as a heterogeneous and recyclable catalyst.

  • Reaction Setup: In a round-bottom flask, combine tetronic acid (1 mmol), a substituted aldehyde (1 mmol), and dimedone (1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add the Y2O3/HAp catalyst (specify catalyst loading, e.g., 10 mol%).

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the catalyst from the reaction mixture. Wash the catalyst with ethanol and dry for reuse.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting solid product can be purified by recrystallization from ethanol to yield the desired furo[3,4-b]chromene derivatives with excellent purity and yields ranging from 91-98%.[6]

Application Note 2: Metal-Catalyzed C-H Functionalization for the Synthesis of N-Heterocycles

Metal-catalyzed C-H activation has emerged as a transformative strategy for the synthesis and functionalization of heterocyclic compounds, offering an atom- and step-economical alternative to traditional cross-coupling reactions.[7][8][9][10][11][12] This approach avoids the need for pre-functionalized starting materials, thereby reducing synthetic steps and waste generation.[9][11]

Experimental Workflow: Rhodium-Catalyzed C-H Alkenylation of Indazoles

CH_Activation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Indazole Derivative Olefin [Rh(cod)Cl]2 Ligand (e.g., P(OPh)3) K2CO3 (base) Heating Heat at specified temperature (e.g., 120 °C) Reactants->Heating Solvent Solvent (e.g., Dioxane) Solvent->Heating Filtration Filter through Celite Heating->Filtration Concentration Concentrate in vacuo Filtration->Concentration Purification Column Chromatography Concentration->Purification Characterization NMR, MS Purification->Characterization

Caption: Workflow for Rhodium-Catalyzed C-H Alkenylation.

Quantitative Data

The following table presents data for the rhodium-catalyzed C-H alkenylation of various indazoles with different olefins. The yields are generally good to excellent, demonstrating the broad applicability of this method.[8]

EntryIndazole (Substituent)OlefinProductYield (%)
11-MethylindazoleMethyl acrylate3-(1-methyl-1H-indazol-3-yl)acrylate85
21-PhenylindazoleStyrene1-phenyl-3-styryl-1H-indazole78
31H-Indazolen-Butyl acrylaten-Butyl 3-(1H-indazol-3-yl)acrylate92
45-Nitro-1H-indazoleMethyl acrylateMethyl 3-(5-nitro-1H-indazol-3-yl)acrylate65
51-Methylindazole4-Vinylpyridine1-Methyl-3-(2-(pyridin-4-yl)vinyl)-1H-indazole75
Experimental Protocol: Rhodium-Catalyzed C-H Alkenylation of Indazoles[10]
  • Reaction Setup: To an oven-dried Schlenk tube, add the indazole derivative (0.5 mmol), [Rh(cod)Cl]2 (0.0125 mmol, 2.5 mol%), and the ligand (e.g., triphenyl phosphite, 0.05 mmol, 10 mol%).

  • Reagent Addition: Add the olefin (0.75 mmol), K2CO3 (1.0 mmol), and dioxane (2.0 mL).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reaction Conditions: Heat the reaction mixture in a preheated oil bath at 120 °C for 12-24 hours.

  • Cooling and Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired product.

Application Note 3: Green Synthesis of 1,2,4-Triazoles using Microwave Irradiation

The application of green chemistry principles, such as the use of microwave irradiation and solvent-free conditions, has significantly advanced the synthesis of heterocyclic compounds.[1][2][13][14] These methods often lead to shorter reaction times, higher yields, and improved purity of the products.[13][15]

Signaling Pathway: Microwave-Assisted Synthesis

Microwave_Synthesis Reactants Acid Hydrazide + Alkyl/Aryl Isothiocyanate Solid_Support Solid Support (Silica Gel) + KOH (10%) Reactants->Solid_Support Microwave Microwave Irradiation Solid_Support->Microwave Intermediate Thiosemicarbazide Intermediate Microwave->Intermediate Product 4,5-Disubstituted-1,2,4-triazole-3-thione Intermediate->Product Cyclization

Caption: Microwave-assisted synthesis of 1,2,4-triazoles on a solid support.

Quantitative Data

The following table showcases the efficiency of microwave-assisted synthesis of 1,2,4-triazole-3-thiones compared to conventional heating.[1]

EntryR (Acid Hydrazide)R' (Isothiocyanate)MethodTimeYield (%)
1PhenylMethylMicrowave5 min92
2PhenylMethylConventional8 h75
34-ChlorophenylEthylMicrowave6 min90
44-ChlorophenylEthylConventional10 h70
52-NaphthylPhenylMicrowave7 min88
62-NaphthylPhenylConventional12 h65
Experimental Protocol: Microwave-Assisted Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones[1]
  • Adsorption: In a beaker, dissolve the acid hydrazide (10 mmol) and the corresponding alkyl or aryl isothiocyanate (10 mmol) in a minimal amount of a suitable solvent (e.g., ethanol). Add silica gel (20 g) and a 10% solution of KOH. Stir the mixture well to ensure uniform adsorption and then evaporate the solvent under reduced pressure.

  • Microwave Irradiation: Place the dried, free-flowing powder in an alumina bath inside a domestic microwave oven. Irradiate the mixture at a specified power (e.g., 450 W) for the time indicated in the table.

  • Monitoring: Monitor the reaction by TLC at 30-second intervals.

  • Work-up: After completion of the reaction, cool the mixture to room temperature and elute the product from the solid support using an appropriate solvent (e.g., dichloromethane).

  • Purification: Evaporate the solvent from the eluate and purify the crude product by recrystallization from a suitable solvent system to obtain the pure 4,5-disubstituted-1,2,4-triazole-3-thione.

Conclusion

The methodologies presented herein highlight some of the recent advancements in the synthesis of heterocyclic compounds. The adoption of multicomponent reactions, metal-catalyzed C-H functionalization, and green synthetic techniques provides researchers with powerful tools to efficiently construct diverse and complex heterocyclic scaffolds. These approaches not only accelerate the drug discovery process but also contribute to the development of more sustainable chemical manufacturing.[16][17]

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 2-(bromomethyl)-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude Methyl 2-(bromomethyl)-3-fluorobenzoate.

Troubleshooting Guide

Encountering issues during purification is a common challenge. The table below outlines potential problems, their likely causes, and recommended solutions to streamline your workflow.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Purification Product Loss During Recrystallization: Using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration.Use the minimum amount of hot solvent required to dissolve the crude product. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Pre-warm the filtration apparatus to prevent premature crystallization.
Product Adhering to Stationary Phase: The selected mobile phase in column chromatography is too non-polar.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.
Incomplete Reaction: Significant amount of starting material (Methyl 2-methyl-3-fluorobenzoate) remains.Before purification, confirm reaction completion using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or optimizing the reaction conditions.
Product is an Oil and Does Not Solidify High Concentration of Impurities: The presence of unreacted starting materials or byproducts can lower the melting point of the mixture.Attempt to purify a small sample by flash column chromatography to isolate the product and induce crystallization.
Presence of Residual Solvent: Solvent from the workup may be trapped in the product.Ensure the crude product is thoroughly dried under high vacuum before attempting purification.
Persistent Impurities After a Single Purification Step Co-crystallization of Impurities: An impurity with a similar structure to the product may crystallize along with it.Perform a second recrystallization using a different solvent system. Alternatively, column chromatography may be more effective for separating structurally similar compounds.
Co-elution of Impurities: Impurities have a similar polarity to the product, causing them to elute together during column chromatography.Optimize the mobile phase for column chromatography. A shallower solvent gradient or a different solvent system (e.g., dichloromethane/hexane) may improve separation.
Broad Melting Point Range of Purified Product Presence of Impurities: A broad melting point range is a strong indicator of a contaminated product.Further purification by recrystallization or column chromatography is recommended to obtain a sharp melting point.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

Common impurities may include:

  • Unreacted Starting Material: Methyl 2-methyl-3-fluorobenzoate.

  • Di-brominated Byproduct: Methyl 2,3-bis(bromomethyl)benzoate, resulting from over-bromination.

  • Aromatic Bromination Byproduct: Isomeric byproducts where bromine has substituted on the aromatic ring instead of the methyl group.

  • Succinimide: A byproduct if N-bromosuccinimide (NBS) is used as the brominating agent.[1]

Q2: How can I remove succinimide before chromatographic purification?

Succinimide can be removed by washing the crude reaction mixture with water or a dilute aqueous base, such as a saturated sodium bicarbonate solution.[1] Succinimide is soluble in aqueous solutions, while the desired product is not.

Q3: Which purification method is more suitable: recrystallization or column chromatography?

The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization is effective if the product is a solid and the impurities are present in small amounts or have very different solubility profiles.

  • Silica gel column chromatography is generally more effective for separating the desired product from structurally similar byproducts like the starting material and di-brominated compounds.[1]

Q4: How can I assess the purity of the final product?

The purity of this compound can be determined using several analytical techniques:

  • Thin Layer Chromatography (TLC): A quick method to check for the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can reveal the presence of impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Experimental Protocols

Protocol 1: Workup Procedure for Removal of Succinimide

Objective: To remove the succinimide byproduct from the crude reaction mixture when NBS is used as the brominating agent.

Procedure:

  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • If a precipitate (succinimide) is present, filter the mixture.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution.

  • Follow with a wash using brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Objective: To purify the crude product by crystallization.

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, and mixtures thereof) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold. A mixture of hexanes and ethyl acetate is often a good starting point for similar compounds.[2]

  • Dissolution: Transfer the crude product to an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to promote further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

Objective: To separate this compound from impurities using silica gel chromatography.

Procedure:

  • Stationary Phase: Use standard flash-grade silica gel.

  • Mobile Phase (Eluent): A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective.[1] The optimal ratio should be determined by TLC analysis. Aim for an Rf value of 0.2-0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, most non-polar mobile phase and pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica gel onto the top of the column.

  • Elution: Begin elution with the non-polar mobile phase, gradually increasing the polarity (e.g., from 5% ethyl acetate in hexanes to 10-15%).

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the compound by TLC analysis.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualization of Workflows

G Troubleshooting Workflow for Purification Issues start Crude Product Obtained assess_purity Assess Purity (TLC, NMR) start->assess_purity is_pure Is Product Pure? assess_purity->is_pure end Pure Product is_pure->end Yes problem Identify Problem is_pure->problem No low_yield Low Yield problem->low_yield Low Yield oily_product Oily Product problem->oily_product Oily persistent_impurities Persistent Impurities problem->persistent_impurities Impure troubleshoot_yield Optimize Recrystallization/ Chromatography Conditions low_yield->troubleshoot_yield troubleshoot_oil Dry Thoroughly/ Purify by Chromatography oily_product->troubleshoot_oil troubleshoot_impurities Re-purify with Different Method/Solvent persistent_impurities->troubleshoot_impurities troubleshoot_yield->assess_purity troubleshoot_oil->assess_purity troubleshoot_impurities->assess_purity

Caption: Troubleshooting logic for the purification of this compound.

G General Purification Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO3 wash) start->workup dry Dry and Concentrate workup->dry crude_product Crude Product dry->crude_product purification_choice Choose Purification Method crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid with few impurities chromatography Column Chromatography purification_choice->chromatography Oily or multiple impurities analysis Purity Analysis (TLC, NMR, MP) recrystallization->analysis chromatography->analysis pure_product Pure Product analysis->pure_product

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Bromination of Methyl 3-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of methyl 3-fluoro-2-methylbenzoate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the bromination of methyl 3-fluoro-2-methylbenzoate, providing potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficiently activated brominating agent: The electrophilicity of the brominating agent (e.g., NBS) may be too low. 2. Low reaction temperature: The activation energy for the reaction may not be reached. 3. Short reaction time: The reaction may not have had enough time to proceed to completion.1. Use a strong acid catalyst: Perform the reaction in a strong acid, such as concentrated sulfuric acid, to protonate the brominating agent and increase its electrophilicity. 2. Optimize temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition. A common starting point is 0°C, followed by allowing the reaction to warm to room temperature. 3. Increase reaction time: Extend the reaction time and monitor the progress by TLC or GC/MS.
Formation of Multiple Isomeric Products 1. Conflicting directing effects: The substituents on the aromatic ring (-F, -CH₃, -COOCH₃) have competing directing effects. 2. Reaction conditions favoring multiple pathways: Higher temperatures can sometimes lead to less selective reactions.1. Understand regioselectivity: The fluorine and methyl groups are ortho, para-directing, while the methyl ester is meta-directing. The position of bromination is a result of the interplay of these effects. The major product is expected to be methyl 5-bromo-3-fluoro-2-methylbenzoate. 2. Control temperature: Maintain a low and consistent temperature during the addition of the brominating agent to enhance regioselectivity.
Presence of Benzylic Bromination Byproduct 1. Radical initiation: The presence of radical initiators (e.g., AIBN, benzoyl peroxide) or exposure to UV light can promote bromination of the methyl group. 2. Use of NBS under non-polar, radical-favoring conditions: N-Bromosuccinimide (NBS) can act as a source of bromine radicals under these conditions.1. Avoid radical initiators and light: Conduct the reaction in the dark and ensure that no radical initiators are present, unless benzylic bromination is the desired outcome. 2. Use polar, ionic conditions: Employing a polar solvent and a Lewis or Brønsted acid catalyst will favor electrophilic aromatic substitution over radical-mediated benzylic bromination.
Hydrolysis of the Methyl Ester 1. Presence of water in the reaction mixture: Water can hydrolyze the ester, especially under acidic conditions.1. Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.
Decarboxylation of the Product 1. Harsh reaction conditions: High temperatures in the presence of strong acid can potentially lead to decarboxylation, although this is less common for esters compared to carboxylic acids.1. Maintain moderate temperatures: Avoid excessive heating of the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the bromination of methyl 3-fluoro-2-methylbenzoate?

A1: The major product is methyl 5-bromo-3-fluoro-2-methylbenzoate. The directing effects of the substituents on the aromatic ring determine the regioselectivity of the reaction. The fluorine and methyl groups are activating and ortho, para-directing, while the methyl ester group is deactivating and meta-directing. The position para to the fluorine and ortho to the methyl group (C5) is the most activated and sterically accessible position for electrophilic attack.

Q2: What are the most common side products observed in this reaction?

A2: Common side products can include other constitutional isomers of the brominated product, the benzylic bromination product (methyl 3-fluoro-2-(bromomethyl)benzoate), and potentially di-brominated products if an excess of the brominating agent is used.

Q3: How can I minimize the formation of the benzylic bromination byproduct?

A3: To minimize benzylic bromination, it is crucial to favor electrophilic aromatic substitution conditions. This can be achieved by performing the reaction in the dark, in a polar solvent (like concentrated sulfuric acid), and in the absence of radical initiators.[1][2] Using a Lewis acid catalyst with elemental bromine also promotes ring bromination.[3]

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the products?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. For product characterization and to identify byproducts, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are highly recommended.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Brominating agents like NBS and bromine are corrosive and toxic. Concentrated sulfuric acid is extremely corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Experimental Protocols

Protocol 1: Electrophilic Aromatic Bromination using NBS in Sulfuric Acid

This protocol is adapted from a known synthesis of a closely related compound.[4]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyl 3-fluoro-2-methylbenzoate (1.0 eq).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (e.g., 10 volumes) to the starting material with stirring, maintaining the temperature at 0 °C.

  • Addition of NBS: In a separate flask, dissolve N-bromosuccinimide (NBS) (1.1 eq) in concentrated sulfuric acid and add this solution dropwise to the reaction mixture via the dropping funnel over 30-60 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for a specified time (e.g., 2-4 hours), then allow it to warm to room temperature and stir for an additional period (e.g., 12-16 hours). Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction_Pathway start Methyl 3-fluoro-2-methylbenzoate product Methyl 5-bromo-3-fluoro-2-methylbenzoate (Major Product) start->product Electrophilic Aromatic Substitution (Ionic Conditions) side_product1 Other Constitutional Isomers start->side_product1 Lack of Regioselectivity side_product2 Benzylic Bromination Product start->side_product2 Radical Conditions (e.g., UV light, Initiators) side_product3 Di-brominated Products product->side_product3 Excess Brominating Agent

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow start Experiment Start check_conversion Low/No Conversion? start->check_conversion check_byproducts Side Products Observed? check_conversion->check_byproducts No solution_conversion Increase Temperature/Time Use Strong Acid Catalyst check_conversion->solution_conversion Yes check_benzylic Benzylic Bromination? check_byproducts->check_benzylic Yes end Successful Bromination check_byproducts->end No solution_regio Control Temperature Optimize Catalyst check_benzylic->solution_regio No (Other Isomers) solution_benzylic Exclude Light/Initiators Use Polar Solvents check_benzylic->solution_benzylic Yes solution_conversion->check_byproducts solution_regio->end solution_benzylic->end

Caption: A logical troubleshooting workflow for the bromination reaction.

References

Technical Support Center: Synthesis of Methyl 2-(bromomethyl)-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Methyl 2-(bromomethyl)-3-fluorobenzoate synthesis. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and efficient synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via radical bromination of Methyl 3-fluoro-2-methylbenzoate.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Radical Initiator: The radical initiator (e.g., AIBN, benzoyl peroxide) has degraded due to improper storage or age. 2. Reaction Inhibition: Presence of radical scavengers, such as oxygen or impurities in the starting material or solvent. 3. Insufficient Temperature: The reaction temperature is too low to initiate the radical chain reaction.1. Use a fresh batch of the radical initiator. 2. Degas the solvent by bubbling an inert gas (e.g., nitrogen, argon) through it before the reaction. Ensure high purity of the starting material and solvent. 3. Ensure the reaction is heated to the appropriate reflux temperature for the chosen solvent.
Formation of Multiple Byproducts 1. Over-bromination: Use of excess N-bromosuccinimide (NBS) can lead to the formation of the dibrominated byproduct, Methyl 2-(dibromomethyl)-3-fluorobenzoate. 2. Aromatic Bromination: Electrophilic aromatic substitution on the benzene ring may occur if the reaction conditions are not strictly radical.1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of NBS. Monitor the reaction progress closely by TLC or GC-MS to avoid prolonged reaction times. 2. Conduct the reaction in a non-polar solvent (e.g., carbon tetrachloride, cyclohexane) and in the absence of acid catalysts. Ensure the reaction is protected from light if not using photochemical initiation.
Reaction is Sluggish or Incomplete 1. Poor Solubility: The starting material or NBS may have poor solubility in the chosen solvent at the reaction temperature. 2. Inefficient Initiation: The amount of radical initiator is insufficient.1. Choose a solvent in which both the starting material and NBS are reasonably soluble at reflux temperature. 2. Increase the amount of radical initiator in small increments.
Difficulty in Product Purification 1. Presence of Succinimide: The byproduct succinimide can be difficult to remove. 2. Similar Polarity of Product and Byproducts: The desired product and the dibrominated byproduct may have similar polarities, making chromatographic separation challenging.1. After the reaction, wash the crude product with water or a dilute aqueous base (e.g., sodium bicarbonate solution) to remove succinimide. 2. Utilize a long silica gel column and a shallow gradient of a non-polar eluent system (e.g., hexanes/ethyl acetate) for effective separation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the benzylic bromination of Methyl 3-fluoro-2-methylbenzoate?

A1: Non-polar solvents are generally preferred for radical bromination with NBS to minimize side reactions. Carbon tetrachloride (CCl₄) is a classic solvent for these reactions and often gives high yields. However, due to its toxicity and environmental concerns, less hazardous alternatives like cyclohexane or acetonitrile are also commonly used.[1]

Q2: Should I use a thermal initiator like AIBN or a photochemical method for initiation?

A2: Both methods are effective. Thermal initiation with AIBN or benzoyl peroxide is convenient and requires standard laboratory heating equipment. Photochemical initiation, often using a UV lamp, can sometimes offer better control and selectivity, but requires specialized equipment. The choice often depends on the available resources and the scale of the reaction.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). On a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot, which will have a different Rf value. GC-MS can provide more quantitative information on the conversion and the formation of any byproducts.

Q4: What are the expected ¹H NMR chemical shifts for the product, this compound?

  • -CH₂Br (bromomethyl protons): A singlet around δ 4.5-4.8 ppm. The deshielding effect of the adjacent bromine and aromatic ring places this signal in this region.

  • -OCH₃ (methyl ester protons): A singlet around δ 3.9 ppm.

  • Aromatic protons: Multiplets in the range of δ 7.0-7.8 ppm. The exact splitting pattern will depend on the coupling between the aromatic protons and the fluorine atom.

Q5: What is the main byproduct to look out for and how can I identify it?

A5: The most common byproduct is the dibrominated product, Methyl 2-(dibromomethyl)-3-fluorobenzoate. This can be identified by mass spectrometry, where it will have a molecular ion peak corresponding to its higher mass. In the ¹H NMR spectrum, it would show a characteristic singlet for the -CHBr₂ proton at a more downfield position (typically δ 6.5-7.0 ppm) and the absence of the -CH₂Br signal.

Experimental Protocols

The following is a representative protocol for the synthesis of this compound based on standard benzylic bromination procedures.

Materials:

  • Methyl 3-fluoro-2-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or Cyclohexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 3-fluoro-2-methylbenzoate (1.0 eq.) in the chosen solvent (e.g., CCl₄).

  • Addition of Reagents: Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.02-0.1 eq.) to the flask.

  • Reaction: Heat the mixture to reflux (for CCl₄, this is approximately 77°C) and maintain this temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide precipitate.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Data Presentation

The following table summarizes typical reaction parameters for benzylic bromination reactions analogous to the synthesis of this compound.[1]

Solvent Dielectric Constant Boiling Point (°C) Typical Yield Range (%) Notes
Carbon Tetrachloride2.27780 - 95High-yielding but toxic and environmentally hazardous.
Cyclohexane2.08175 - 90A common, less toxic alternative to CCl₄.
Acetonitrile37.58260 - 85More polar, may influence selectivity.
Dichloromethane9.14065 - 80Lower boiling point may require longer reaction times.
Initiator Typical Molar Equivalents Decomposition Temperature (°C) Typical Yield Range (%) Notes
AIBN0.02 - 0.165 - 8570 - 90Commonly used, with a predictable decomposition rate.
Benzoyl Peroxide0.02 - 0.175 - 9575 - 95Can be more energetic than AIBN.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start_material Methyl 3-fluoro-2-methylbenzoate reaction Reflux (e.g., 77°C in CCl4) start_material->reaction reagents NBS, AIBN, Solvent reagents->reaction filtration Filtration reaction->filtration extraction Aqueous Wash filtration->extraction drying Drying & Concentration extraction->drying chromatography Column Chromatography drying->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Byproduct Formation cluster_solutions3 Solutions for Product Loss start Low Yield of Product cause1 Incomplete Reaction start->cause1 cause2 Byproduct Formation start->cause2 cause3 Product Loss During Workup start->cause3 sol1a Check Initiator Activity cause1->sol1a sol1b Degas Solvent cause1->sol1b sol1c Increase Reaction Time/Temp cause1->sol1c sol2a Use Stoichiometric NBS cause2->sol2a sol2b Use Non-Polar Solvent cause2->sol2b sol3a Optimize Extraction pH cause3->sol3a sol3b Careful Chromatography cause3->sol3b

Caption: Troubleshooting logic for low yield in the synthesis reaction.

References

Technical Support Center: Purification of Methyl 2-(bromomethyl)-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 2-(bromomethyl)-3-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

The primary impurities often stem from the synthesis process, which typically involves the radical bromination of Methyl 2-methyl-3-fluorobenzoate with N-bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide. Common impurities include:

  • Unreacted Starting Material: Methyl 2-methyl-3-fluorobenzoate.

  • Di-brominated Byproduct: Methyl 2-(dibromomethyl)-3-fluorobenzoate, resulting from over-bromination.

  • Succinimide: A byproduct from the use of NBS as the brominating agent.

  • Hydrolysis Product: 2-(Bromomethyl)-3-fluorobenzoic acid, which can form if moisture is present during the reaction or work-up.

  • Residual Radical Initiator: And its decomposition byproducts.

Q2: My crude product is a dark-colored oil. How can I improve its appearance and purity?

A dark coloration often indicates the presence of impurities. A typical first step is an aqueous work-up. Washing the crude product dissolved in an organic solvent (like dichloromethane or ethyl acetate) with a saturated sodium bicarbonate solution, followed by water and then brine, can help remove acidic impurities and water-soluble byproducts like succinimide.[1] If the color persists, column chromatography is a highly effective method for removing colored impurities and separating the desired product from byproducts.

Q3: I am having trouble removing the succinimide byproduct. What is the best method?

Succinimide has some solubility in water, especially with gentle heating or under basic conditions. The most common and effective method is to wash the crude reaction mixture (dissolved in an organic solvent) with water or a dilute aqueous base such as sodium bicarbonate solution.[1] Filtering the crude reaction mixture if succinimide precipitates out can also be an effective initial step.[1]

Q4: How do I choose between recrystallization and column chromatography for purification?

The choice depends on the nature and quantity of the impurities, as well as the scale of your reaction.

  • Column Chromatography: This is generally the most effective method for separating the desired product from structurally similar impurities like the starting material and the di-brominated byproduct. It is highly recommended for achieving high purity, especially for smaller-scale reactions.

  • Recrystallization: This method is suitable if the crude product is a solid and the impurities are present in smaller amounts or have significantly different solubilities than the desired product. It is often a more scalable and economical purification method for larger quantities.

Q5: My compound seems to be degrading during column chromatography on silica gel. What could be the cause and how can I prevent it?

Benzyl bromides can be sensitive to the acidic nature of standard silica gel, which can lead to decomposition.[2] To mitigate this, you can use deactivated silica gel. This can be prepared by flushing the packed column with a solvent system containing a small amount of a neutralizer like triethylamine (1-2%) before loading your sample.[2] Alternatively, using a less acidic stationary phase like neutral alumina might be beneficial.

Q6: I am observing the formation of a di-brominated byproduct. How can I minimize its formation in the synthesis?

The formation of the di-brominated byproduct, Methyl 2-(dibromomethyl)-3-fluorobenzoate, is a result of over-bromination. To minimize this, you can:

  • Control the Stoichiometry: Use a stoichiometric amount or only a slight excess of NBS (e.g., 1.05-1.1 equivalents).

  • Monitor the Reaction: Closely monitor the reaction progress using techniques like TLC or GC-MS to stop the reaction once the starting material is consumed.

  • Control Reaction Temperature: Avoid excessive heating, as this can sometimes lead to less selective reactions.

Data Presentation

The following table summarizes typical purification parameters. Note that these are starting points and may require optimization for your specific crude material.

Purification MethodParameterTypical Values/ConditionsExpected RecoveryPurity
Aqueous Wash Wash Solutions1. Saturated NaHCO₃2. Water3. Brine>95%Moderate
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)70-90%>98%
Eluent SystemHexane:Ethyl Acetate (9:1 to 4:1 v/v)
Recrystallization Solvent SystemIsopropanol/Water, Ethanol/Water, or Hexane/Ethyl Acetate60-85%>99%

Experimental Protocols

Protocol 1: Purification by Aqueous Wash and Column Chromatography
  • Aqueous Work-up:

    • Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

      • Deionized water.

      • Saturated aqueous sodium chloride (brine) solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Silica Gel Column Chromatography:

    • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Sample Loading: Dissolve the crude product from the work-up in a minimal amount of the eluent and load it onto the top of the silica gel column.

    • Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased if necessary to speed up the elution of the product.

    • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Screening (Small Scale):

    • In separate test tubes, dissolve a small amount of the crude product in a minimal amount of various hot solvents or solvent mixtures (e.g., isopropanol, ethanol, ethyl acetate, hexane).

    • Allow the solutions to cool slowly to room temperature and then in an ice bath.

    • The best solvent system is one in which the product is highly soluble when hot and poorly soluble when cold, and which yields well-formed crystals.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot recrystallization solvent in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to induce crystallization.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Visualizations

G cluster_purification Purification Workflow StartingMaterial Methyl 2-methyl-3-fluorobenzoate Dibrominated Methyl 2-(dibromomethyl)-3-fluorobenzoate Succinimide Succinimide Hydrolysis 2-(Bromomethyl)-3-fluorobenzoic acid CrudeProduct Crude Product AqueousWash Aqueous Wash (NaHCO3, H2O, Brine) CrudeProduct->AqueousWash ColumnChromatography Column Chromatography (Silica Gel, Hexane:EtOAc) AqueousWash->ColumnChromatography Recrystallization Recrystallization (e.g., IPA/Water) AqueousWash->Recrystallization PureProduct Pure this compound ColumnChromatography->PureProduct Recrystallization->PureProduct G cluster_main Main Compound and Impurities Product This compound (C9H8BrFO2) Dibrominated Methyl 2-(dibromomethyl)-3-fluorobenzoate (C9H7Br2FO2) Product->Dibrominated Over-bromination Hydrolysis 2-(Bromomethyl)-3-fluorobenzoic acid (C8H6BrFO2) Product->Hydrolysis Hydrolysis StartingMaterial Methyl 2-methyl-3-fluorobenzoate (C9H9FO2) StartingMaterial->Product Benzylic Bromination (NBS)

References

Troubleshooting guide for reactions involving Methyl 2-(bromomethyl)-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-(bromomethyl)-3-fluorobenzoate.

Chemical Properties and Data

Quantitative data for this compound is summarized in the table below.

PropertyValueSource
CAS Number 142314-72-5[1]
Molecular Formula C₉H₈BrFO₂[2]
Molecular Weight 247.06 g/mol [3]
Appearance White to pale yellow solid[4]
Purity ≥97%[1]
Storage Conditions 2-8°C, sealed in a dry place[5]
Boiling Point 291.6°C at 760 mmHg (Predicted)[6]
InChIKey JZULUDYJULULLS-UHFFFAOYSA-N[2]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and use of this compound in various chemical reactions.

Synthesis of this compound

Q1: My benzylic bromination of Methyl 3-fluoro-2-methylbenzoate is resulting in a low yield of the desired product. What are the potential causes and solutions?

Low yields can stem from several factors in a radical bromination reaction. Here are some common causes and troubleshooting steps:

  • Inefficient Radical Initiation: The radical chain reaction may not be starting effectively.

    • Solution: If using a chemical initiator like AIBN or benzoyl peroxide, ensure it is fresh and has been stored correctly. The reaction temperature should be appropriate for the chosen initiator's half-life (typically around 80°C for AIBN in CCl₄).[7] If using photochemical initiation, ensure the lamp is of sufficient power and is close enough to the reaction vessel to provide adequate irradiation.[8]

  • Presence of Radical Inhibitors: Oxygen is a common radical scavenger and can inhibit the reaction.

    • Solution: Degas the solvent before use and maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.

  • Impure Reagents: Impurities in the starting material (Methyl 3-fluoro-2-methylbenzoate) or the brominating agent (N-bromosuccinimide - NBS) can interfere with the reaction.

    • Solution: Use high-purity reagents. NBS can be recrystallized from water if its purity is questionable.

Q2: I am observing significant amounts of dibrominated byproduct, Methyl 2-(dibromomethyl)-3-fluorobenzoate. How can I improve the selectivity for the mono-brominated product?

Formation of the dibrominated byproduct is a common issue arising from the reactivity of the desired mono-brominated product. To enhance selectivity:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of NBS (e.g., 1.0 to 1.1 equivalents). A large excess of NBS will favor over-bromination.

  • Monitor Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Stop the reaction as soon as the starting material is consumed to a satisfactory level. Prolonged reaction times increase the likelihood of dibromination.

  • Slow Addition of Brominating Agent: In some cases, slow, portion-wise, or continuous addition of the brominating agent can help maintain a low concentration of the brominating species and improve selectivity.

Q3: Besides the dibrominated product, I am seeing other impurities. What could they be and how can I avoid them?

Other potential side products in this reaction include:

  • Aromatic Bromination: While benzylic bromination is favored under radical conditions, electrophilic aromatic substitution on the benzene ring can occur if acidic conditions develop.

    • Solution: Ensure the reaction is performed in a non-polar solvent (like carbon tetrachloride or cyclohexane) and that the NBS is free of acidic impurities. Adding a small amount of a non-nucleophilic base like calcium carbonate can sometimes help to scavenge any generated HBr.

  • Unreacted Starting Material: This is common if the reaction does not go to completion.

    • Solution: If unreacted starting material is the primary "impurity," consider slightly increasing the equivalents of NBS or the reaction time while carefully monitoring for the formation of over-brominated products.

Reactions Involving this compound

Q4: I am performing a nucleophilic substitution reaction with this compound and experiencing a low yield. What are the likely reasons?

The benzylic bromide of this compound is a reactive electrophile, but several factors can lead to poor yields in substitution reactions:

  • Steric Hindrance: The ortho-ester and meta-fluoro substituents may introduce some steric hindrance around the benzylic carbon, slowing down the reaction with bulky nucleophiles.

    • Solution: Consider using a less sterically hindered nucleophile if possible, or increase the reaction temperature and time.

  • Poor Nucleophile: The chosen nucleophile may not be strong enough for an efficient reaction.

    • Solution: If applicable, consider converting the nucleophile to a more reactive form (e.g., deprotonating an alcohol to an alkoxide).

  • Solvent Choice: The solvent plays a crucial role in substitution reactions.

    • Solution: For Sₙ2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity.[4][9]

  • Side Reactions: Elimination (E2) can compete with substitution, especially with sterically hindered or strongly basic nucleophiles.

    • Solution: Use less basic nucleophiles where possible and consider running the reaction at a lower temperature.

Q5: How can I effectively purify the product of a reaction with this compound?

Purification strategies will depend on the properties of the product, but here are some general guidelines:

  • Work-up Procedure: After the reaction, a standard aqueous work-up is often necessary. If NBS was used in the preceding step, washing with an aqueous solution of sodium thiosulfate can remove any remaining bromine, and a wash with a mild base like sodium bicarbonate can remove succinimide.

  • Column Chromatography: Silica gel column chromatography is a very effective method for separating the desired product from unreacted starting materials, byproducts, and other impurities. A gradient of ethyl acetate in a non-polar solvent like hexanes is a common eluent system.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent final purification step to obtain highly pure material.

Experimental Protocols

Protocol 1: Synthesis of this compound via Radical Bromination

This protocol is a general guideline for the benzylic bromination of Methyl 3-fluoro-2-methylbenzoate.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 3-fluoro-2-methylbenzoate (1 equivalent). Dissolve the starting material in a non-polar solvent such as carbon tetrachloride or cyclohexane.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 equivalents) and a radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 equivalents), to the flask.[7]

  • Reaction Conditions: Heat the reaction mixture to reflux (around 80°C for carbon tetrachloride) and stir vigorously.[7] The reaction can also be initiated photochemically using a sunlamp.[8]

  • Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Protocol 2: General Procedure for Nucleophilic Substitution

This protocol provides a general method for reacting this compound with a nucleophile, based on procedures for analogous compounds.[9]

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the nucleophile (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Base Addition (if necessary): If the nucleophile requires deprotonation, add a suitable base (e.g., potassium carbonate, triethylamine) and stir for an appropriate amount of time.[4]

  • Electrophile Addition: Add a solution of this compound (1 equivalent) in the same solvent to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as necessary. Reaction times can range from a few hours to overnight.[9]

  • Monitoring: Monitor the reaction by TLC or LC-MS to determine when the starting material has been consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental Workflow for Nucleophilic Substitution

G General Workflow for Nucleophilic Substitution A 1. Dissolve Nucleophile in Polar Aprotic Solvent B 2. Add Base (if required) A->B C 3. Add Methyl 2-(bromomethyl)- 3-fluorobenzoate B->C D 4. Stir at RT or Heat C->D E 5. Monitor by TLC/LC-MS D->E F 6. Aqueous Work-up (Quench, Extract, Wash) E->F Reaction Complete G 7. Dry and Concentrate F->G H 8. Purify (Chromatography/Recrystallization) G->H I Pure Product H->I

Caption: General workflow for a nucleophilic substitution reaction.

Troubleshooting Logic for Benzylic Bromination

G Troubleshooting Benzylic Bromination Problem Low Yield or Side Products Cause1 Inefficient Initiation? Problem->Cause1 Cause2 Over-bromination? Problem->Cause2 Cause3 Radical Inhibitors? Problem->Cause3 Cause4 Aromatic Bromination? Problem->Cause4 Solution1 Check Initiator Quality & Reaction Temperature Cause1->Solution1 Solution2 Use 1.0-1.1 eq. NBS Monitor Reaction Closely Cause2->Solution2 Solution3 Degas Solvent Use Inert Atmosphere Cause3->Solution3 Solution4 Use Non-polar Solvent Ensure NBS is pure Cause4->Solution4

Caption: Decision tree for troubleshooting common issues.

References

Optimization of reaction conditions for coupling with Methyl 2-(bromomethyl)-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of coupling reactions involving Methyl 2-(bromomethyl)-3-fluorobenzoate.

Frequently Asked Questions (FAQs)

Q1: Which type of coupling reaction is most suitable for this compound?

A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The most common and effective methods include Suzuki-Miyaura, Heck, and Sonogashira couplings. The choice of reaction depends on the desired final product:

  • Suzuki-Miyaura Coupling: Ideal for forming a C(sp³)–C(sp²) bond by coupling with an aryl or vinyl boronic acid/ester.

  • Heck Coupling: Suitable for creating a new C-C bond with an alkene.

  • Sonogashira Coupling: Used for coupling with a terminal alkyne to form a C(sp³)–C(sp) bond.

Q2: How do the fluoro and methyl ester substituents on the aromatic ring affect the reactivity of this compound?

A2: The electron-withdrawing nature of both the fluorine atom and the methyl ester group can influence the reactivity of the benzylic bromide. These groups can make the benzylic carbon more electrophilic, potentially facilitating oxidative addition to the palladium catalyst. However, the ortho-substituents also introduce steric hindrance, which can slow down the reaction rate. Careful optimization of the catalyst, ligand, and reaction temperature is crucial to balance these electronic and steric effects.

Q3: What are the most common side reactions observed when using this compound in coupling reactions?

A3: Common side reactions include:

  • Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling).

  • Dehalogenation: Reduction of the benzylic bromide to a methyl group.

  • Elimination: Formation of an alkene via elimination of HBr, although this is less common with benzylic halides compared to alkyl halides with β-hydrogens.

Q4: Can I use other bases besides the commonly recommended ones?

A4: While bases like potassium carbonate, cesium carbonate, and triethylamine are frequently used, the choice of base can be critical and substrate-dependent. The basicity and solubility of the base can significantly impact the reaction yield. For instance, in Suzuki couplings, stronger bases like cesium carbonate are often effective for less reactive substrates. It is advisable to screen a few bases during the optimization phase.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause Troubleshooting Steps
Low to No Product Formation Inactive catalystUse a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air and moisture stable.
Poor choice of ligandFor sterically hindered substrates, bulky and electron-rich phosphine ligands (e.g., JohnPhos, SPhos) can be more effective.[1][2]
Inappropriate baseTry a stronger base like cesium carbonate or potassium phosphate. The choice of base can be crucial for the transmetalation step.[3]
Low reaction temperatureGradually increase the reaction temperature. Microwave heating can sometimes improve yields for sluggish reactions.[1]
Significant Homocoupling of Boronic Acid Oxygen contaminationEnsure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly.
High catalyst loadingWhile counterintuitive, sometimes reducing the catalyst loading can minimize side reactions.
Dehalogenation of Starting Material Presence of a hydride sourceEnsure solvents are anhydrous and free of impurities that could act as hydride donors.
Heck Coupling
Problem Potential Cause Troubleshooting Steps
Low Yield Steric hindranceThe ortho-substituents on this compound can hinder the reaction. Using a more active catalyst system (e.g., with a bulky, electron-rich ligand) may be necessary.
Inefficient β-hydride eliminationThe choice of base and solvent can influence this step. A stronger base or a more polar solvent might be beneficial.
Formation of Isomeric Products Isomerization of the alkeneThis can be an issue at higher temperatures. Try to run the reaction at the lowest possible temperature that still provides a reasonable reaction rate.
Sonogashira Coupling
Problem Potential Cause Troubleshooting Steps
Low Conversion Inactive catalystEnsure the palladium and copper co-catalyst are active. Use fresh reagents.
Steric hindrance impeding oxidative additionFor sterically demanding substrates, using a bulky and electron-rich ligand can promote the formation of a more reactive palladium species.
Glaser Coupling (Alkyne Homocoupling) Presence of oxygenThe reaction must be carried out under strictly anaerobic conditions. Consider copper-free Sonogashira protocols to eliminate this side reaction.
High temperatureIf the desired cross-coupling is slow, the competing homocoupling can dominate. Optimize the temperature to favor the cross-coupling.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from studies on similar substituted benzyl bromides, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Substituted Benzyl Bromides with Arylboronic Acids [1][3]

Benzyl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-(bromomethyl)benzoate3-methoxyphenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF1400.3350
Benzyl bromidePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃THF/H₂O (10:1)771295
4-Nitrobenzyl bromidePhenylboronic acidPdCl₂ (1.7)-K₂CO₃Acetone/H₂O (3:1)RT0.595
4-Methylbenzyl bromidePhenylboronic acidPdCl₂(PPh₃)₂ (2)-K₂CO₃DMF/H₂O100 (MW)0.1785

Table 2: Heck-Type Coupling of Substituted Benzyl Chlorides with Alkenes [4][5]

Benzyl ChlorideAlkeneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
4-Fluorobenzyl chlorideEthyleneNi(cod)₂ (5)PCyPh₂ (5)Et₃SiOTfTolueneRT298
4-Cyanobenzyl chlorideEthyleneNi(cod)₂ (5)PCyPh₂ (5)Et₃SiOTfTolueneRT295
2-Iodobenzyl chlorideEthyleneNi(cod)₂ (5)PCyPh₂ (5)Et₃SiOTfTolueneRT285

Table 3: Sonogashira Coupling of Benzyl Halides with Terminal Alkynes

Benzyl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Benzyl bromidePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF651285
Benzyl ammonium saltPhenylacetylenePd(PPh₃)₄ (5)-K₂CO₃PhMe/DMSO1001293

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for this compound.

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 10 mL).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, the ligand under a positive pressure of inert gas.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Arylboronic Acid - Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) start->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst & Ligand solvent->catalyst react Heat and Stir (e.g., 80-100°C) catalyst->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Aqueous Work-up (Quench, Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end Isolated Product purify->end

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting Logic for Low Yield in Suzuki Coupling

Troubleshooting_Low_Yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low or No Product Yield catalyst_check Is the catalyst active? start->catalyst_check base_check Is the base suitable? start->base_check homocoupling_check Is homocoupling observed? start->homocoupling_check ligand_check Is the ligand appropriate? Use fresh catalyst or precatalyst Use fresh catalyst or precatalyst catalyst_check->Use fresh catalyst or precatalyst No Try bulky, electron-rich ligand Try bulky, electron-rich ligand ligand_check->Try bulky, electron-rich ligand No temp_check Is the temperature optimal? Screen different bases\n(e.g., Cs2CO3, K3PO4) Screen different bases (e.g., Cs2CO3, K3PO4) base_check->Screen different bases\n(e.g., Cs2CO3, K3PO4) No Increase temperature gradually\nor use microwave heating Increase temperature gradually or use microwave heating temp_check->Increase temperature gradually\nor use microwave heating No dehalogenation_check Is dehalogenation significant? Ensure inert atmosphere\nand degassed reagents Ensure inert atmosphere and degassed reagents homocoupling_check->Ensure inert atmosphere\nand degassed reagents Yes Use anhydrous solvents Use anhydrous solvents dehalogenation_check->Use anhydrous solvents Yes Use fresh catalyst or precatalyst->ligand_check Screen different bases\n(e.g., Cs2CO3, K3PO4)->temp_check Ensure inert atmosphere\nand degassed reagents->dehalogenation_check

Caption: A troubleshooting decision tree for addressing low product yield in Suzuki coupling.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)2 (Base) PdII_Ar R-Pd(II)-Ar' Ln Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar' RedElim->Product

Caption: A simplified representation of the palladium catalytic cycle in a Suzuki-Miyaura reaction.

References

How to prevent decomposition of Methyl 2-(bromomethyl)-3-fluorobenzoate during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 2-(bromomethyl)-3-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you mitigate the decomposition of this valuable reagent during your chemical reactions. Our goal is to provide you with the causal understanding and practical steps necessary to ensure the integrity of your experiments.

Understanding the Instability of this compound

This compound is a highly reactive benzylic bromide. Its utility as a building block is derived from the lability of the benzylic bromine, which makes it an excellent electrophile for nucleophilic substitution reactions. However, this reactivity is also the source of its instability. Several factors inherent to its structure and common experimental conditions can lead to unwanted decomposition.

The core of the issue lies in its nature as a primary benzylic halide. Such compounds are susceptible to both SN1 and SN2 reaction pathways.[1][2][3] The presence of electron-withdrawing groups, such as the fluorine atom and the methyl ester, on the benzene ring destabilizes the formation of a benzyl carbocation, which would be necessary for an SN1 mechanism.[4] Conversely, these groups can accelerate SN2 reactions.[5] Decomposition is often a competing side reaction to the desired nucleophilic substitution.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the use of this compound.

Issue 1: Low or No Product Yield, Starting Material Consumed

Symptoms:

  • TLC or LC-MS analysis shows the disappearance of the starting material.

  • The expected product is absent or in very low abundance.

  • Multiple new, unidentified spots appear on the TLC plate, often at lower Rf values.

Potential Cause: Hydrolysis

The most common decomposition pathway for this reagent is hydrolysis. Trace amounts of water in your reaction solvent, reagents, or glassware can react with the benzylic bromide to form 2-(hydroxymethyl)-3-fluorobenzoic acid methyl ester. Under basic conditions, the ester can be further hydrolyzed.

Solutions:

  • Rigorous Drying of Solvents and Reagents:

    • Use freshly distilled, anhydrous solvents. Solvents like DMF, DMSO, and acetonitrile should be dried over appropriate drying agents (e.g., molecular sieves, calcium hydride) and stored under an inert atmosphere.

    • Ensure your nucleophile and any added base are anhydrous.

  • Inert Atmosphere:

    • Run your reactions under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Glassware Preparation:

    • Oven-dry all glassware immediately before use to remove adsorbed water.

Protocol for a Moisture-Sensitive Reaction:

  • Dry all glassware in an oven at 120°C for at least 4 hours.

  • Assemble the glassware while still hot and allow it to cool under a stream of dry nitrogen or argon.

  • Add your anhydrous solvent via a syringe or cannula.

  • Add your anhydrous nucleophile and base.

  • Finally, add the this compound, preferably as a solution in the anhydrous reaction solvent.

Issue 2: Formation of a Dimeric Impurity

Symptoms:

  • A significant byproduct with approximately double the mass of the starting material is observed by LC-MS.

  • This impurity is often less polar than the desired product.

Potential Cause: Self-Condensation

In the presence of a strong, sterically hindered base, or with a weak nucleophile, the starting material can undergo self-condensation. One molecule can act as a nucleophile to displace the bromide of another molecule, leading to a dimer.

Solutions:

  • Choice of Base:

    • Use a non-nucleophilic base if a base is required. Proton sponges or sterically hindered amines like diisopropylethylamine (DIPEA) are often preferred over smaller amines like triethylamine.

  • Controlled Addition:

    • Add the this compound slowly to the reaction mixture containing the nucleophile. This maintains a low concentration of the electrophile, favoring the reaction with the intended nucleophile over self-condensation.

Issue 3: Reaction Stalls or is Sluggish

Symptoms:

  • The reaction does not proceed to completion, even after extended reaction times.

  • Both starting material and some product are present in the reaction mixture.

Potential Cause: Insufficient Thermal Energy or Inappropriate Solvent

While excessive heat can cause decomposition, some reactions require a certain activation energy to proceed at a reasonable rate. The choice of solvent is also critical, as it must be able to dissolve the reagents and facilitate the desired reaction mechanism.

Solutions:

  • Temperature Optimization:

    • Carefully increase the reaction temperature in small increments (e.g., 5-10°C). A temperature range of 50-60°C is often a good starting point for nucleophilic substitutions with similar compounds.[6]

    • Monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.

  • Solvent Selection:

    • For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetone are generally preferred as they solvate the cation of a salt but not the nucleophilic anion, thus increasing its reactivity.[7]

Parameter Recommendation Rationale
Temperature Start at room temperature, then cautiously increase to 50-60°C.Balances reaction rate with thermal stability.
Solvent Anhydrous polar aprotic (DMF, DMSO, Acetonitrile).Favors SN2 kinetics and enhances nucleophile reactivity.
Atmosphere Inert (Nitrogen or Argon).Prevents hydrolysis from atmospheric moisture.
Base Non-nucleophilic, sterically hindered (e.g., DIPEA).Minimizes side reactions with the electrophile.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A: Based on data for the analogous Methyl 2-(bromomethyl)-4-fluorobenzoate, it is recommended to store this compound in a dry, sealed container at 2-8°C. This minimizes hydrolysis and thermal decomposition.

Q2: What is the primary decomposition pathway I should be concerned about?

A: The most common decomposition pathway is hydrolysis to the corresponding benzyl alcohol. This is due to the high reactivity of the benzylic bromide with water.

Q3: Can I use a protic solvent like ethanol or methanol?

A: It is generally not recommended. Protic solvents can act as nucleophiles, leading to solvolysis products (e.g., the corresponding benzyl ether). They can also facilitate unwanted SN1 pathways if a carbocation were to form. Polar aprotic solvents are a better choice for promoting a clean SN2 reaction.

Q4: My reaction involves an amine as a nucleophile. Are there any special precautions?

A: Yes. Amines are both nucleophiles and bases. It's possible to get over-alkylation or for the amine to act as a base, promoting elimination or other side reactions. Use a 1:1 stoichiometry of the amine to the bromide if mono-alkylation is desired, and consider using a non-nucleophilic scavenger base to neutralize the HBr byproduct.

Q5: How can I monitor the decomposition of this reagent?

A: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. The hydrolyzed product, 2-(hydroxymethyl)-3-fluorobenzoic acid methyl ester, will have a significantly lower Rf value than the starting material due to its increased polarity. LC-MS is also an excellent tool for identifying the masses of byproducts.

Visualizing Reaction vs. Decomposition

The following diagram illustrates the desired reaction pathway versus the common decomposition pathways.

G cluster_0 Reaction Pathways cluster_1 Decomposition Pathways reagent This compound product Desired Product (S N 2 Substitution) reagent->product  Clean S N 2  (Anhydrous, Aprotic Solvent) hydrolysis_prod Hydrolysis Product (Benzyl Alcohol) reagent->hydrolysis_prod  Hydrolysis  (Moisture) dimer_prod Dimer/Side Products reagent->dimer_prod  Self-Condensation/  Elimination nucleophile Nucleophile (Nu-) water Water (H2O) base Strong/Nucleophilic Base

Caption: Desired SN2 reaction vs. common decomposition pathways.

This guide provides a framework for troubleshooting and preventing the decomposition of this compound. By understanding the underlying chemical principles and implementing these practical solutions, you can significantly improve the success of your reactions.

References

Technical Support Center: Purifying Fluorinated Benzoates via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying fluorinated benzoates using column chromatography. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to streamline your purification workflow.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of fluorinated benzoates.

Issue 1: Poor or No Separation of Compounds

If your fluorinated benzoate is not separating from impurities, consider the following:

Possible CauseSuggested Solution
Incorrect Mobile Phase Polarity The polarity of the eluent may be too high, causing all compounds to elute together, or too low, resulting in no elution. Use Thin Layer Chromatography (TLC) to determine an optimal solvent system where the target compound has an Rf value of approximately 0.2-0.4.[1]
Inappropriate Stationary Phase Standard silica gel may not provide sufficient selectivity. For highly fluorinated compounds, consider using a dedicated fluorinated stationary phase (e.g., Pentafluorophenyl (PFP) or Tridecafluoro (TDF)) which can offer enhanced selectivity.[2] Alumina can be an alternative for acid-sensitive compounds.[3]
Column Overloading Loading too much sample onto the column leads to broad bands and poor separation. A general guideline is to use a silica gel to crude sample weight ratio of at least 30:1.[1]
Improper Column Packing Channels or cracks in the stationary phase lead to uneven solvent flow. Ensure the column is packed uniformly using a slurry method and is never allowed to run dry.[1]

Issue 2: Low or No Recovery of the Target Compound

If you are experiencing a significant loss of your fluorinated benzoate during purification, investigate these potential causes:

Possible CauseSuggested Solution
Compound Irreversibly Adsorbed Highly polar fluorinated benzoates can bind strongly to the acidic sites on silica gel. Deactivate the silica gel by pre-flushing the column with a solvent system containing 1-3% triethylamine.[3] Alternatively, use a less acidic stationary phase like neutral alumina.[3]
Compound Decomposition on Column Some fluorinated compounds can be unstable on acidic silica gel. Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If degradation occurs, use a deactivated stationary phase or an alternative like Florisil.[3]
Compound Eluted in the Solvent Front If the initial mobile phase is too polar, the compound may elute immediately with the solvent front. Check the first few fractions collected. Start with a less polar solvent system.
Fractions are Too Dilute to Detect The compound may have eluted, but at a very low concentration in the collected fractions. Try concentrating a range of fractions where you expect your compound to elute and re-analyze by TLC.[3]

Issue 3: Peak Tailing or Streaking

When the eluted compound appears as a streak rather than a tight band on TLC, it can indicate the following:

Possible CauseSuggested Solution
Strong Interaction with Stationary Phase The acidic nature of silica gel can cause tailing of polar compounds like benzoic acids. Adding a small amount of a modifier like acetic acid or formic acid to the mobile phase can improve peak shape by protonating the carboxyl group. For basic impurities, adding triethylamine can be beneficial.[1]
Incomplete Sample Dissolution If the sample is not fully dissolved before loading, it can lead to streaking. Ensure the crude material is completely dissolved in the loading solvent.[1]
Sample Overloading As with poor separation, loading too much sample can cause tailing. Reduce the amount of crude material being purified.[1]

Below is a troubleshooting workflow to help guide your decision-making process when encountering purification challenges.

G Troubleshooting Workflow for Fluorinated Benzoate Purification start Start Purification check_separation Poor or No Separation? start->check_separation check_recovery Low or No Recovery? check_separation->check_recovery No optimize_mp Optimize Mobile Phase (TLC) check_separation->optimize_mp Yes check_tailing Peak Tailing/Streaking? check_recovery->check_tailing No deactivate_silica Deactivate Silica Gel (e.g., with Triethylamine) check_recovery->deactivate_silica Yes success Successful Purification check_tailing->success No add_modifier Add Mobile Phase Modifier (e.g., Acetic Acid) check_tailing->add_modifier Yes change_sp Change Stationary Phase (e.g., Fluorinated, Alumina) optimize_mp->change_sp Still Poor change_sp->start Retry reduce_load Reduce Sample Load change_sp->reduce_load Still Poor reduce_load->start Retry repack_column Repack Column reduce_load->repack_column Still Poor repack_column->start Retry check_stability Test Compound Stability deactivate_silica->check_stability Still Low check_stability->change_sp Unstable add_modifier->reduce_load Still Tailing

Caption: A decision tree to troubleshoot common column chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying fluorinated benzoates?

For most standard purifications of fluorinated benzoates, silica gel (60-120 or 230-400 mesh) is a good starting point. However, if you are struggling to separate highly fluorinated compounds or isomers, a specialized fluorinated stationary phase, such as Pentafluorophenyl (PFP) or Tridecafluoro (TDF), can provide enhanced selectivity and retention.[2] For compounds that are sensitive to the acidic nature of silica, neutral alumina is a suitable alternative.[3]

Q2: How do I choose the right mobile phase?

The ideal mobile phase should provide a good separation of your target compound from impurities on a TLC plate, with an Rf value for your compound of around 0.2-0.4.[1] Common solvent systems for fluorinated benzoates are mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane. For very polar fluorinated benzoates, a more polar system like dichloromethane/methanol might be necessary. To improve peak shape and reduce tailing, you can add a small amount of acetic or formic acid to the mobile phase.

Q3: What is gradient elution and when should I use it?

Gradient elution is a technique where the polarity of the mobile phase is gradually increased during the chromatography run. This is particularly useful for complex mixtures containing compounds with a wide range of polarities. It allows for the efficient elution of both non-polar and polar compounds in a single run, often resulting in better separation and sharper peaks compared to isocratic (constant solvent composition) elution.

Q4: My compound is not soluble in the mobile phase. How can I load it onto the column?

If your fluorinated benzoate has poor solubility in the chosen eluent, you can use a "dry loading" technique. Dissolve your crude sample in a suitable volatile solvent, add a small amount of silica gel to this solution, and then evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.

Data Presentation

The following tables provide a summary of typical column chromatography conditions and observed TLC retention factors (Rf) for various fluorinated benzoates. Note that these are starting points and may require optimization for your specific mixture.

Table 1: Recommended Stationary and Mobile Phases

Compound ClassStationary PhaseCommon Mobile Phase Systems (v/v)Modifiers
Monofluorinated BenzoatesSilica GelHexane/Ethyl Acetate, Dichloromethane/HexaneAcetic Acid, Formic Acid
Difluorinated BenzoatesSilica Gel, Fluorinated PhasesHexane/Ethyl Acetate, Toluene/EthanolAcetic Acid
Polyfluorinated BenzoatesFluorinated Phases (PFP, TDF)Acetonitrile/Water, Methanol/WaterTrifluoroacetic Acid (TFA)

Table 2: Example TLC Data for Substituted Benzoic Acids on Silica Gel

CompoundMobile Phase (Hexane:Ethyl Acetate)Approximate Rf Value
Benzoic Acid4:10.45
4-Fluorobenzoic Acid4:1~0.4-0.5
2-Fluorobenzoic Acid4:1~0.4-0.5
Methyl Benzoate9:10.5
Phenol85:150.28

Note: Rf values are highly dependent on the specific conditions (e.g., TLC plate manufacturer, temperature, chamber saturation) and should be used as a guide.

Experimental Protocols

Protocol 1: Packing a Silica Gel Column (Slurry Method)

This protocol describes the wet-packing method, which is generally preferred for achieving a uniformly packed column.

  • Preparation:

    • Select a glass column of an appropriate size for the amount of sample to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.

    • Add a thin layer of sand on top of the plug.

    • Securely clamp the column in a vertical position.

  • Creating the Slurry:

    • In a beaker, weigh out the required amount of silica gel.

    • Add the initial, least polar solvent of your mobile phase system to the silica gel to create a slurry. The consistency should be pourable but not too dilute.

  • Packing the Column:

    • Fill the column about one-third full with the same non-polar solvent.

    • Gently pour the silica gel slurry into the column.

    • Continuously tap the side of the column gently to dislodge any air bubbles and to ensure even packing.

    • Open the stopcock to allow the solvent to drain slowly, collecting it for reuse. Never let the solvent level drop below the top of the silica gel bed.

    • Once all the silica gel has been added and has settled, add a final layer of sand to the top to protect the surface of the silica from being disturbed.

Protocol 2: Purification of a Fluorinated Benzoate using Gradient Elution

This protocol outlines the general procedure for purifying a fluorinated benzoate using a gradient of increasing solvent polarity.

  • Sample Preparation and Loading:

    • Dissolve the crude fluorinated benzoate in a minimal amount of the initial, least polar mobile phase or another suitable volatile solvent.

    • Drain the solvent in the packed column until it is level with the top of the sand layer.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Open the stopcock and allow the sample to adsorb onto the silica gel, again ensuring the solvent level does not go below the top of the stationary phase.

  • Elution:

    • Carefully add the initial, least polar mobile phase to the column.

    • Begin collecting fractions in test tubes.

    • Gradually increase the polarity of the mobile phase by adding progressively higher proportions of the more polar solvent. For example, start with 100% hexane, then move to 95:5 hexane/ethyl acetate, then 90:10, and so on.

    • The rate of polarity increase should be determined by the separation observed on TLC.

  • Fraction Analysis:

    • Monitor the collected fractions using TLC to identify which fractions contain the purified fluorinated benzoate.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified compound.

G General Workflow for Column Chromatography Purification start Start prep_column Prepare and Pack Column start->prep_column prep_sample Prepare and Load Sample prep_column->prep_sample elute_column Elute Column with Gradient Mobile Phase prep_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Purified Compound evaporate->end

Caption: A standard workflow for purifying compounds using column chromatography.

References

Technical Support Center: Recrystallization of Methyl 2-(bromomethyl)-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of Methyl 2-(bromomethyl)-3-fluorobenzoate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound is not dissolving in the chosen solvent, even at boiling point. What should I do?

A1: This indicates that the solvent is not suitable for your compound. The principle of "like dissolves like" is a good starting point for solvent selection. For this compound, which has both polar (ester) and non-polar (aromatic ring) characteristics, a solvent of intermediate polarity or a mixed solvent system is often effective.

  • Actionable Steps:

    • Increase Solvent Volume: You may not be using enough solvent. Add small increments of hot solvent until the compound dissolves. Be cautious not to add too much, as this will reduce your yield.[1]

    • Switch Solvents: If the compound remains insoluble, a different solvent is necessary. Refer to the solvent screening protocol below to systematically test a range of solvents.

    • Consider a Mixed Solvent System: If you find a solvent in which your compound is highly soluble and another in which it is poorly soluble, you can use them as a solvent/anti-solvent pair. Dissolve the compound in the "good" solvent at its boiling point and then add the "poor" solvent dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. A common example is using a polar solvent like ethyl acetate with a non-polar anti-solvent like hexane.[2]

Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath.

A2: This is a common issue that can arise from several factors, most notably using an excessive amount of solvent or the solution being supersaturated.[1][3]

  • Actionable Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[4]

      • Seeding: If you have a small amount of the pure compound, add a "seed crystal" to the solution to initiate crystallization.[4]

    • Reduce Solvent Volume: If induction techniques fail, it is likely that too much solvent was used.[3][4] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Extended Cooling: Some compounds require more time to crystallize. If possible, store the solution in a refrigerator or freezer for an extended period.[5]

Q3: My compound "oiled out" instead of forming crystals.

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[3][5] This often happens when the melting point of the solute is lower than the boiling point of the solvent, or if the solution cools too quickly.[3]

  • Actionable Steps:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to prevent premature precipitation and then cool the solution more slowly.[4]

    • Slower Cooling: Allow the solution to cool to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also promote slower cooling.

    • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point or try a different solvent system.

Q4: The crystals formed very rapidly and appear as a fine powder or precipitate.

A4: Rapid crystallization can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[4][6] This is typically caused by the solution being too concentrated or cooling too quickly.[6]

  • Actionable Steps:

    • Reheat and Add More Solvent: Reheat the solution to redissolve the precipitate. Add a small amount of extra solvent to slightly decrease the saturation, then allow it to cool more slowly.[4]

    • Insulate the Flask: To slow the cooling rate, you can wrap the flask in a towel or place it in a warm water bath that is allowed to cool to room temperature.

Frequently Asked Questions (FAQs)

Q5: What is the best solvent for recrystallizing this compound?

Q6: How do I perform a solvent screening?

A6: A solvent screening involves testing the solubility of your compound in a variety of solvents.

  • Place a small amount of your crude compound (e.g., 20-30 mg) into several test tubes.

  • Add a small amount of a different solvent to each test tube at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point.

  • If the compound dissolves when hot, allow it to cool to room temperature and then in an ice bath to see if crystals form.

  • The ideal solvent will dissolve the compound when hot but not at room temperature, and will produce a good yield of crystals upon cooling.[9]

Q7: How much solvent should I use for the recrystallization?

A7: The goal is to use the minimum amount of hot solvent to completely dissolve the compound.[1] Adding too much solvent will result in a poor yield, as more of your compound will remain dissolved in the mother liquor upon cooling.[1]

Q8: My purified crystals have a low melting point and a broad melting range. What does this indicate?

A8: A low and broad melting point range is typically an indication of impurities.[6] It's possible that the recrystallization was not entirely effective at removing all impurities. A second recrystallization may be necessary. It could also indicate that the compound is still wet with solvent. Ensure the crystals are thoroughly dried before analysis.

Data Presentation

Table 1: Common Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Notes
HexaneNon-polar69Good for non-polar compounds; often used as an anti-solvent.
TolueneNon-polar111Can be effective for aromatic compounds.
DichloromethaneIntermediate40Low boiling point can make it tricky to handle.
Diethyl EtherIntermediate35Very volatile and flammable.
Ethyl AcetateIntermediate77A versatile solvent for a range of polarities.
AcetonePolar aprotic56Tends to dissolve many organic compounds.
IsopropanolPolar protic82A common choice for recrystallization.
EthanolPolar protic78Similar to isopropanol, widely used.
MethanolPolar protic65Can be a good solvent for more polar compounds.
WaterVery polar100Unlikely to be a good single solvent for this compound but could be used as an anti-solvent.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the selected recrystallization solvent and heat the mixture to boiling with stirring. Continue to add the solvent in small portions until the solid is just completely dissolved.[9]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals thoroughly, either by air drying or in a vacuum oven.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation cluster_product Final Product start Crude Compound add_solvent Add Minimum Hot Solvent start->add_solvent dissolved Compound Dissolved add_solvent->dissolved hot_filtration Hot Filtration (if needed) dissolved->hot_filtration cooling Slow Cooling hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying end Pure Crystals drying->end Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve in min. hot solvent start->dissolve cool Cool Slowly dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? filter_dry Filter and Dry crystals_form->filter_dry Yes no_crystals Induce Crystallization (Scratch/Seed) crystals_form->no_crystals No end Pure Product filter_dry->end oiling_out->crystals_form No reheat_add_solvent Reheat, add more solvent, cool slower oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool still_no_crystals Still No Crystals? no_crystals->still_no_crystals still_no_crystals->filter_dry No (crystals formed) reduce_volume Reduce Solvent Volume (Evaporate) still_no_crystals->reduce_volume Yes reduce_volume->cool

References

Identifying byproducts in the synthesis of Methyl 2-(bromomethyl)-3-fluorobenzoate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Methyl 2-(bromomethyl)-3-fluorobenzoate and identifying byproducts by HPLC.

Troubleshooting HPLC Analysis

This section addresses common issues encountered during the HPLC analysis of the synthesis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

  • Peak Tailing: This is often observed with acidic compounds like benzoic acid derivatives.[1]

    • Secondary Silanol Interactions: Residual silanol groups on the HPLC column packing can interact with the analyte.

      • Solution: Use a mobile phase with a pH at least 1.5 units below the pKa of the analyte to ensure it is in its neutral form. Adding a small amount of an acidifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can help.[1]

    • Sample Overload: Injecting too concentrated a sample can saturate the column.

      • Solution: Dilute the sample or decrease the injection volume.[1]

  • Peak Fronting:

    • Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the peak to front.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.

Problem: Inconsistent Retention Times

Possible Causes & Solutions

  • Mobile Phase Composition Changes: Small variations in the mobile phase preparation can lead to shifts in retention times.

    • Solution: Prepare fresh mobile phase accurately. Ensure all components are fully dissolved and the solution is homogenous.

  • Column Temperature Fluctuations: Inconsistent column temperature can affect retention.

    • Solution: Use a column oven to maintain a constant and even temperature.[2]

  • Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time drift.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. An equilibration time of 10-15 column volumes is a good starting point.

Problem: Extra or Unexpected Peaks in the Chromatogram

Possible Causes & Solutions

  • Synthesis Byproducts: The synthesis of this compound via radical bromination of Methyl 3-fluoro-2-methylbenzoate can lead to several byproducts.

    • Unreacted Starting Material: Incomplete reaction will leave Methyl 3-fluoro-2-methylbenzoate.

    • Di-brominated Byproduct: Over-bromination can lead to the formation of Methyl 2-(dibromomethyl)-3-fluorobenzoate.

    • Hydrolysis of Product: The benzylic bromide is susceptible to hydrolysis, especially in the presence of water in the mobile phase or sample solvent, forming Methyl 2-(hydroxymethyl)-3-fluorobenzoate. The stability of similar bromomethyl compounds in solution can be low, with a short half-life.

  • Ghost Peaks: These are peaks that appear in blank runs.

    • Contaminated Mobile Phase: Impurities in the solvents, especially water, can cause ghost peaks in gradient elution.

      • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase.[1][3]

    • Carryover from Previous Injections: A highly retained compound from a previous analysis may elute in a subsequent run.

      • Solution: Implement a robust column washing protocol with a strong solvent at the end of each analytical sequence.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The most common byproducts originate from the radical bromination of Methyl 3-fluoro-2-methylbenzoate. These include:

  • Unreacted Starting Material: Methyl 3-fluoro-2-methylbenzoate.

  • Over-reaction Product: Methyl 2-(dibromomethyl)-3-fluorobenzoate.

  • Hydrolysis Product: Methyl 2-(hydroxymethyl)-3-fluorobenzoate, which can form during the reaction workup or even during HPLC analysis if aqueous mobile phases are used.

Q2: My main product peak area decreases over time when I run a sequence of injections. Why is this happening?

The product, this compound, contains a reactive benzylic bromide. This functional group can be unstable in common HPLC solvents, especially those containing water or nucleophilic buffers, leading to degradation over time. A similar compound, methyl 2-(bromomethyl)-6-nitrobenzoate, has been observed to have a half-life of less than two hours in solution.

Q3: How can I confirm the identity of the byproducts?

The most definitive method for identifying byproducts is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique provides the molecular weight of the eluting compounds, which can be used to deduce their chemical structures. If standards for the expected byproducts are available, they can be injected to confirm retention times.

Q4: What is a good starting point for an HPLC method to analyze this reaction mixture?

A reversed-phase HPLC method is generally suitable. Here is a recommended starting point:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A good starting point would be 30% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

Data Presentation

Table 1: Representative HPLC Data for the Synthesis of this compound

CompoundRetention Time (min)Area (%)Identification
Methyl 3-fluoro-2-methylbenzoate8.55.2Starting Material
Methyl 2-(hydroxymethyl)-3-fluorobenzoate6.23.1Hydrolysis Product
This compound 10.1 88.5 Product
Methyl 2-(dibromomethyl)-3-fluorobenzoate12.32.7Di-brominated Byproduct
Unknown Impurity9.20.5-

Note: Retention times and area percentages are representative and will vary depending on the specific HPLC method and reaction conditions.

Experimental Protocols

Protocol 1: HPLC Analysis of Reaction Mixture

Objective: To separate and quantify this compound from its potential byproducts.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile, water, and formic acid

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water and mix well.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile and mix well.

    • Degas both mobile phases using an inline degasser or by sonication.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.

    • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      15.0 5 95
      18.0 5 95
      18.1 70 30

      | 25.0 | 70 | 30 |

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the area percentage of each peak to estimate the relative amounts of the product and byproducts.

Visualizations

Troubleshooting Workflow

G cluster_0 HPLC Troubleshooting Workflow start Problem Observed in Chromatogram p1 Poor Peak Shape? start->p1 p2 Inconsistent Retention Times? start->p2 p3 Extra/Unexpected Peaks? start->p3 s1 Adjust Mobile Phase pH Dilute Sample p1->s1 s2 Check Mobile Phase Prep Use Column Oven Increase Equilibration Time p2->s2 s3 Identify Byproducts (LC-MS) Check for Contamination Implement Column Wash p3->s3 end Problem Resolved s1->end s2->end s3->end reaction_pathway cluster_1 Synthesis of this compound SM Methyl 3-fluoro-2-methylbenzoate (Starting Material) Product This compound (Desired Product) SM->Product NBS, Radical Initiator Overreacted Methyl 2-(dibromomethyl)-3-fluorobenzoate (Over-reaction Byproduct) Product->Overreacted Excess NBS Hydrolysis Methyl 2-(hydroxymethyl)-3-fluorobenzoate (Hydrolysis Byproduct) Product->Hydrolysis H2O

References

Validation & Comparative

Comparative Performance Analysis of Methyl 2-(bromomethyl)-3-fluorobenzoate in Isoindolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of Methyl 2-(bromomethyl)-3-fluorobenzoate as a reagent in the synthesis of N-substituted isoindolinones reveals its performance characteristics in comparison to alternative building blocks. This guide provides researchers, scientists, and drug development professionals with objective data to inform their synthetic strategies, focusing on reaction efficiency and product yield. The synthesis of N-benzylisoindolinone serves as a model reaction for this comparative study.

This compound is a versatile bifunctional molecule, featuring a reactive benzylic bromide for nucleophilic substitution and a methyl ester poised for subsequent intramolecular amidation. The presence of a fluorine atom at the 3-position is expected to influence the electrophilicity of the benzylic carbon and the overall reactivity of the molecule.

Performance Comparison

To evaluate the synthetic utility of this compound, its performance in the synthesis of N-benzylisoindolinone was compared against its unsubstituted analog, Methyl 2-(bromomethyl)benzoate. The reaction proceeds via a tandem SN2 substitution and subsequent intramolecular cyclization.

ReagentProduct Yield (%)Reaction ConditionsReference
This compound ~85-95% (Est.)Benzylamine (1.1 eq.), Triethylamine (1.5 eq.), Acetonitrile, Reflux, 12h
Methyl 2-(bromomethyl)benzoate 90%Benzylamine (1.1 eq.), Triethylamine (1.5 eq.), Acetonitrile, Reflux, 12h
Methyl 2-(bromomethyl)-5-nitrobenzoate 88%Benzylamine (1.1 eq.), Triethylamine (1.5 eq.), Acetonitrile, Reflux, 12h

Estimated yield for this compound is based on the performance of structurally similar compounds under analogous reaction conditions, as a direct comparative study was not identified in the surveyed literature. The electron-withdrawing nature of the fluorine is anticipated to result in a comparable, if not slightly enhanced, yield due to the increased electrophilicity of the benzylic carbon.

Discussion

The comparison indicates that this compound is an effective reagent for the synthesis of N-substituted isoindolinones, with expected yields being high and comparable to the unsubstituted and nitro-substituted analogs. The choice between these reagents may therefore depend on the desired electronic properties of the final isoindolinone product and the cost and availability of the starting materials. The fluorine substituent in the target compound can be a valuable feature for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.

Experimental Protocols

General Procedure for the Synthesis of N-Benzylisoindolinone:

A solution of the respective Methyl 2-(bromomethyl)benzoate derivative (1.0 eq) in acetonitrile is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. To this solution, benzylamine (1.1 eq) and triethylamine (1.5 eq) are added. The reaction mixture is then heated to reflux and maintained at this temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification is typically achieved by flash column chromatography on silica gel.

Logical Workflow for Reagent Selection and Synthesis

The following diagram illustrates the decision-making process and experimental workflow for the synthesis of substituted isoindolinones.

G cluster_0 Reagent Selection cluster_1 Synthesis Workflow start Define Target Isoindolinone Structure reagent_choice Select Substituted Methyl 2-(bromomethyl)benzoate start->reagent_choice r1 This compound reagent_choice->r1 r2 Methyl 2-(bromomethyl)benzoate (Unsubstituted) reagent_choice->r2 r3 Other Substituted Analogs (e.g., nitro) reagent_choice->r3 reaction_setup Reaction Setup: - Reagent (1.0 eq) - Primary Amine (1.1 eq) - Base (e.g., TEA, 1.5 eq) - Solvent (e.g., Acetonitrile) reagent_choice->reaction_setup reflux Heat to Reflux (12h) reaction_setup->reflux workup Aqueous Workup reflux->workup purification Column Chromatography workup->purification product Characterize Final Product purification->product

Caption: Decision and synthesis workflow for isoindolinones.

Characterization of Methyl 2-(bromomethyl)-3-fluorobenzoate Reaction Products: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of reaction products is paramount for ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of reaction products of Methyl 2-(bromomethyl)-3-fluorobenzoate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This guide also explores alternative and complementary analytical techniques, offering supporting data and detailed experimental protocols.

This compound is a reactive benzyl bromide derivative frequently utilized in nucleophilic substitution reactions to introduce the 2-methoxycarbonyl-6-fluorobenzyl moiety. The inherent reactivity of the bromomethyl group allows for the facile synthesis of a diverse range of molecules. However, this reactivity can also lead to the formation of impurities and side products. Therefore, robust analytical methodologies are essential for comprehensive characterization.

Hypothetical Reaction Pathways

To illustrate the analytical characterization process, two common nucleophilic substitution reactions are considered:

  • Reaction with Sodium Hydroxide (NaOH): This reaction is expected to yield the corresponding benzyl alcohol, Methyl 2-(hydroxymethyl)-3-fluorobenzoate, as the major product.

  • Reaction with Ammonia (NH₃): This reaction is anticipated to produce the benzylamine derivative, Methyl 2-(aminomethyl)-3-fluorobenzoate.

These reactions provide a basis for discussing the application of LC-MS and other analytical techniques in identifying and quantifying the expected products and potential impurities.

LC-MS Characterization: A Powerful Tool for Product Analysis

LC-MS is a cornerstone technique for the analysis of organic reaction mixtures due to its high sensitivity, selectivity, and ability to provide molecular weight and structural information.

Experimental Protocol: LC-MS Analysis

Sample Preparation:

  • Quench the reaction mixture with an appropriate solvent (e.g., acetonitrile or methanol).

  • Dilute an aliquot of the quenched reaction mixture with the initial mobile phase to a final concentration of approximately 10-100 µg/mL.

  • Filter the diluted sample through a 0.22 µm syringe filter prior to injection.

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/Hr
Scan Range m/z 50-500
Data Presentation: Expected LC-MS Results

The following table summarizes the expected molecular weights and key mass spectral data for the starting material and the major products of the hypothetical reactions.

CompoundMolecular FormulaExact Mass (Da)Expected [M+H]⁺ (m/z)Characteristic Isotope Pattern
This compoundC₉H₈BrFO₂245.9686246.9764M and M+2 peaks in ~1:1 ratio due to Bromine[1][2]
Methyl 2-(hydroxymethyl)-3-fluorobenzoateC₉H₉FO₃184.0536185.0614N/A
Methyl 2-(aminomethyl)-3-fluorobenzoateC₉H₁₀FNO₂183.0695184.0773N/A

Visualization of the Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Starting Material This compound + Nucleophile (NaOH or NH₃) Reaction_Vessel Reaction Mixture Starting Material->Reaction_Vessel Quenching Quench Reaction Reaction_Vessel->Quenching Dilution Dilute Sample Quenching->Dilution Filtration Filter (0.22 µm) Dilution->Filtration LC_System Liquid Chromatography (C18 Column) Filtration->LC_System MS_System Mass Spectrometry (ESI+) LC_System->MS_System Data_Acquisition Data Acquisition & Processing MS_System->Data_Acquisition

Figure 1: Experimental workflow for the LC-MS analysis of reaction products.

Expected Fragmentation Patterns

Understanding the fragmentation patterns is crucial for structural elucidation.

  • This compound: The presence of the bromine atom will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[1][2][3] A key fragmentation would be the loss of the bromine radical, leading to a stable benzylic carbocation.

  • Methyl 2-(hydroxymethyl)-3-fluorobenzoate: A common fragmentation pathway for benzyl alcohols is the loss of a water molecule (-18 Da) from the protonated molecular ion.[4] Another characteristic fragmentation is the loss of the hydroxyl group, followed by decarbonylation.[2][5]

  • Methyl 2-(aminomethyl)-3-fluorobenzoate: Protonated benzylamines often exhibit the loss of ammonia (-17 Da).[1][6] The resulting fragment can provide further structural information.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, a comprehensive characterization often relies on the complementary information provided by other analytical techniques.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
LC-MS Molecular weight, structural information (fragmentation), quantification.High sensitivity and selectivity, suitable for complex mixtures.Isomers may not be resolved, requires ionization of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight, fragmentation patterns for volatile and thermally stable compounds.Excellent separation for volatile compounds, extensive spectral libraries available.Not suitable for non-volatile or thermally labile compounds, may require derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity of atoms and stereochemistry.Provides unambiguous structure elucidation.[3]Lower sensitivity than MS, not ideal for complex mixture analysis without prior separation.
Fourier-Transform Infrared (FTIR) Spectroscopy Information about functional groups present in the molecule.[7][8]Fast and non-destructive.Provides limited structural information, not suitable for complex mixtures.

Visualization of Reaction Pathways and Product Identification

reaction_pathways SM This compound (m/z 247/249 [M+H]⁺) P1 Methyl 2-(hydroxymethyl)-3-fluorobenzoate (m/z 185 [M+H]⁺) SM->P1 + NaOH P2 Methyl 2-(aminomethyl)-3-fluorobenzoate (m/z 184 [M+H]⁺) SM->P2 + NH₃ SP Side Products (e.g., dimers, elimination products) SM->SP LCMS LC-MS Analysis P1->LCMS P2->LCMS SP->LCMS Data Molecular Weight & Fragmentation Data LCMS->Data

Figure 2: Logical relationship of reaction pathways and LC-MS identification.

Conclusion

The characterization of reaction products of this compound requires a multi-faceted analytical approach. LC-MS stands out as a primary technique, offering a rapid and sensitive means to identify and quantify the major products and impurities based on their molecular weights and fragmentation patterns. The characteristic isotopic signature of bromine is a key diagnostic feature for tracking the starting material and any brominated side products. For unambiguous structure elucidation and to complement the information from LC-MS, techniques such as NMR and FTIR are invaluable. By employing a combination of these methods, researchers can ensure a thorough and accurate characterization of their synthesized compounds, which is a critical step in the drug development and chemical research pipeline.

References

A Comparative Guide to the X-ray Crystal Structures of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of several halogenated benzoic acid derivatives. While the specific crystal structure of Methyl 2-(bromomethyl)-3-fluorobenzoate is not publicly available, we present a detailed comparison with structurally related and alternative compounds for which crystallographic data have been published. This information is valuable for understanding the impact of substituent effects on molecular geometry and crystal packing, which are critical aspects in drug design and materials science.

Data Presentation: Crystallographic Parameters

The following table summarizes key crystallographic data for a selection of benzoic acid derivatives. These compounds offer insights into how different halogen substitutions influence the crystal lattice and molecular dimensions.

Parameter2-Bromobenzoic Acid[1]2-Fluorobenzoic Acid3-Fluorobenzoic Acid
Formula C₇H₅BrO₂C₇H₅FO₂C₇H₅FO₂
Molar Mass ( g/mol ) 201.02140.11140.11
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/nP2₁/a
a (Å) 14.7955(4)5.150(2)11.033(4)
b (Å) 3.9906(2)6.890(3)6.136(2)
c (Å) 22.9240(8)8.840(4)9.210(3)
α (°) 909090
β (°) 96.906(3)99.80(3)108.30(3)
γ (°) 909090
Volume (ų) 1343.69(8)309.1(2)591.5(4)
Z 824
Selected Bond Lengths (Å)
C-Br/F1.898(2)1.358(3)1.361(2)
C=O1.221(3)1.217(4)1.215(3)
C-O1.309(3)1.312(4)1.315(3)
Selected Bond Angles (°)
C-C-Br/F121.5(2)118.9(2)118.3(2)
O=C-O122.9(2)123.1(3)123.5(2)

Experimental Protocols

Synthesis of this compound (A Representative Protocol)

This protocol is a representative procedure for the synthesis of the title compound, based on established methods for analogous compounds.

  • Esterification of 3-Fluoro-2-methylbenzoic Acid:

    • 3-Fluoro-2-methylbenzoic acid is dissolved in an excess of methanol.

    • A catalytic amount of concentrated sulfuric acid is added.

    • The mixture is refluxed for 4-6 hours.

    • After cooling, the excess methanol is removed under reduced pressure.

    • The residue is dissolved in diethyl ether and washed with a saturated sodium bicarbonate solution and then with brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield methyl 3-fluoro-2-methylbenzoate.

  • Bromination of the Methyl Group:

    • Methyl 3-fluoro-2-methylbenzoate is dissolved in a non-polar solvent such as carbon tetrachloride.

    • N-Bromosuccinimide (NBS) in a slight molar excess and a radical initiator (e.g., benzoyl peroxide) are added to the solution.

    • The mixture is heated to reflux and irradiated with a light source (e.g., a tungsten lamp) to initiate the reaction.

    • The reaction progress is monitored by TLC or GC.

    • Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

    • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.

    • The product can be further purified by column chromatography or recrystallization.

Single-Crystal X-ray Diffraction

The following is a generalized protocol for the determination of a small molecule crystal structure.

  • Crystal Growth:

    • High-purity crystalline material is required.

    • Single crystals suitable for diffraction are grown by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. A variety of solvents and solvent mixtures may be screened to find optimal conditions.

  • Data Collection:

    • A suitable single crystal is selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage.

    • The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect the diffraction data.

    • A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell parameters and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is refined against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

    • The final refined structure is validated using various crystallographic metrics.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography start Starting Materials reaction Chemical Reaction start->reaction workup Workup & Isolation reaction->workup purification Purification workup->purification crystal_growth Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Caption: Experimental workflow for synthesis and X-ray crystal structure determination.

synthesis_pathway reactant Methyl 3-fluoro-2-methylbenzoate product This compound reactant->product Bromination reagent N-Bromosuccinimide (NBS) Radical Initiator reagent->product

Caption: Synthetic pathway for the target molecule via radical bromination.

References

A Comparative Guide to Alternative Alkylating Reagents for Methyl 2-(bromomethyl)-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate alkylating agent is crucial for reaction efficiency, yield, and purity. Methyl 2-(bromomethyl)-3-fluorobenzoate is a valuable reagent for introducing the 2-(methoxycarbonyl)-6-fluorobenzyl moiety onto various nucleophiles. However, its reactivity may not be optimal for all substrates or conditions. This guide provides an objective comparison of alternative reagents, supported by established principles of physical organic chemistry and representative experimental data, to aid in the selection of the most suitable alkylating agent.

The core difference between these alternatives lies in the nature of the leaving group attached to the benzylic carbon. The leaving group's ability to depart and stabilize the subsequent negative charge dictates the reagent's reactivity in nucleophilic substitution reactions (S_N1 and S_N2). A good leaving group is typically the conjugate base of a strong acid, as it is stable on its own.[1][2][3]

Comparative Analysis of Alternative Reagents

The reactivity of these benzylic alkylating agents is primarily governed by the carbon-leaving group bond strength and the stability of the leaving group anion.[4] Benzylic systems are particularly reactive as they can stabilize the transition states of both S_N1 and S_N2 reactions.[5][6] The general order of reactivity for the leaving groups discussed here is: Triflate > Tosylate/Mesylate > I > Br > Cl >> F.

Table 1: Quantitative and Qualitative Comparison of Alkylating Reagents

Reagent NameStructureLeaving GroupRelative ReactivityAdvantagesDisadvantages
Methyl 2-((triflyloxy)methyl)-3-fluorobenzoate (Not shown)Triflate (CF₃SO₃⁻)Extremely HighMost reactive, suitable for unreactive nucleophiles. Reaction proceeds at low temperatures, minimizing side reactions.Highly sensitive to moisture. May be too reactive for some applications, leading to lack of selectivity. Higher cost.
Methyl 2-((tosyloxy)methyl)-3-fluorobenzoate (Not shown)Tosylate (TsO⁻)Very HighExcellent leaving group, more stable and less expensive than triflates.[7] Widely used, with extensive literature.Requires preparation from the corresponding alcohol. May require slightly higher temperatures than triflates.
Methyl 2-((mesyloxy)methyl)-3-fluorobenzoate (Not shown)Mesylate (MsO⁻)Very HighSimilar reactivity to tosylates but smaller in size.[7] Easy to prepare from the alcohol.Can be less crystalline than tosylates, sometimes making purification more difficult.
Methyl 2-(iodomethyl)-3-fluorobenzoate (Not shown)Iodide (I⁻)HighMore reactive than the corresponding bromide and chloride due to the weak C-I bond and high stability of the iodide anion.[1][2]Can be light-sensitive and less stable than other halides. Higher cost than bromides or chlorides.
This compound (Not shown)Bromide (Br⁻)Moderate (Baseline)Good balance of reactivity and stability.[7] Widely available and cost-effective.Less reactive than the iodide; may require higher temperatures or longer reaction times.
Methyl 2-(chloromethyl)-3-fluorobenzoate (Not shown)Chloride (Cl⁻)LowMore stable and less expensive than the bromide or iodide.[7]Significantly less reactive, often requiring harsh conditions (high temperatures, strong bases) or a catalyst.[4]

Experimental Protocols

The following are generalized protocols for the alkylation of common nucleophiles using a generic benzylic electrophile from the table above. The choice of base, solvent, and temperature is critical and depends on the nucleophilicity of the substrate and the reactivity of the alkylating agent.

Protocol 1: General N-Alkylation of an Amine

This procedure is typical for the mono-alkylation of a primary or secondary amine. Over-alkylation can be a significant side reaction, as the product amine is often more nucleophilic than the starting amine.[8]

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 eq.) and a suitable base (1.1 - 2.0 eq., e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) in a dry, polar aprotic solvent (e.g., DMF, Acetonitrile, or THF).

  • Addition: To the stirred solution, add the alkylating agent (1.0 - 1.1 eq.), either neat or dissolved in a small amount of the reaction solvent. For highly reactive agents like triflates, this addition is performed at 0 °C.

  • Reaction: Allow the reaction to stir at a temperature ranging from room temperature to 80 °C. The progress is monitored by TLC or LC-MS. Less reactive agents like chlorides may require higher temperatures.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Protocol 2: General O-Alkylation of a Phenol

This method is used to form aryl ethers, a common transformation in medicinal chemistry.

  • Setup: In a round-bottom flask, dissolve the phenol (1.0 eq.) in a polar solvent such as DMF or Acetonitrile.

  • Deprotonation: Add a base (1.1 - 1.5 eq., e.g., K₂CO₃, Cs₂CO₃, or NaH for complete deprotonation) and stir the mixture for 15-30 minutes at room temperature to form the phenoxide.

  • Addition: Add the alkylating agent (1.0 - 1.2 eq.) to the phenoxide solution.

  • Reaction: Heat the reaction mixture, typically between 50-100 °C, until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product is purified via flash chromatography or recrystallization.

Protocol 3: General S-Alkylation of a Thiol

Thiols are excellent nucleophiles and their alkylation can often be performed under milder conditions than amines or phenols.[9]

  • Setup: Dissolve the thiol (1.0 eq.) in a solvent like Ethanol, DMF, or THF.

  • Thiolate Formation: Add a base (1.05 eq., e.g., K₂CO₃, Et₃N, or NaOH) and stir for 10-20 minutes at room temperature.

  • Addition: Introduce the alkylating agent (1.0 eq.) to the reaction mixture. The reaction is often exothermic.

  • Reaction: Stir at room temperature. The reaction is typically fast, often completing within 1-3 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent. The organic layer is then washed, dried, concentrated, and purified as described in the previous protocols.

Visualizing the Process

A clear understanding of the experimental sequence is essential for successful execution. The following diagram illustrates a typical workflow for a nucleophilic alkylation reaction.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Weigh Nucleophile (Nu-H) & Base C Prepare Dry Solvent B Weigh Alkylating Agent (R-LG) D Dissolve Nu-H & Base in Solvent C->D E Add R-LG Solution (Control Temperature) D->E F Stir at Defined Temp. (Monitor via TLC/LC-MS) E->F G Quench Reaction (e.g., add H₂O) F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate Organic Phase H->I J Column Chromatography or Recrystallization I->J K Characterize Product (NMR, MS, etc.) J->K L Pure Product (Nu-R) K->L

Caption: General workflow for a typical alkylation reaction.

References

Efficacy comparison of drug candidates synthesized from fluorinated vs. non-fluorinated precursors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into drug candidates has emerged as a powerful tool for enhancing therapeutic efficacy. This guide provides a comprehensive comparison of drug candidates synthesized from fluorinated versus non-fluorinated precursors, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action. Designed for researchers, scientists, and drug development professionals, this analysis delves into how the unique properties of fluorine can significantly improve a drug's potency, selectivity, and pharmacokinetic profile.

The Impact of Fluorination on Pharmacological Properties

The introduction of fluorine, the most electronegative element, into a drug molecule can profoundly alter its physicochemical properties. The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to enzymatic degradation. Furthermore, fluorine's ability to modulate the acidity (pKa) of nearby functional groups and alter lipophilicity can lead to improved cell membrane permeability and better target engagement. These molecular modifications often translate into superior clinical performance, as demonstrated by the case studies presented below.

Quantitative Efficacy Comparison: Fluorinated vs. Non-Fluorinated Drug Candidates

The following tables summarize the quantitative data from various studies, offering a clear comparison of the efficacy of fluorinated drug candidates against their non-fluorinated counterparts or predecessors.

Drug Candidate PairTargetEfficacy MetricFluorinated CandidateNon-Fluorinated ComparatorFold Improvement
Rucaparib vs. Non-fluorinated AnalogPARP-1IC50 (nM)~1.3Not directly available in the same study-
Celecoxib Analog (11b) vs. CelecoxibCOX-2IC50 (µM)0.190.07~0.37x (less potent)
Voriconazole vs. FluconazoleCandida albicansMIC90 (µg/mL)13232x
Sitagliptin vs. Vildagliptin (Non-fluorinated comparator)DPP-IVIC50 (nM)1962~3.3x

Detailed Experimental Protocols

To ensure the reproducibility and clarity of the presented data, the following are detailed methodologies for the key experiments cited.

In Vitro Enzyme Inhibition Assay (IC50 Determination)

This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme, such as PARP, COX, or DPP-IV.

  • Enzyme and Substrate Preparation: A purified recombinant human enzyme and its corresponding substrate are prepared in an appropriate assay buffer.

  • Compound Dilution: The test compounds (fluorinated and non-fluorinated) are serially diluted in DMSO to create a range of concentrations.

  • Assay Reaction: The enzyme, substrate, and test compound are incubated together in a 96-well plate at a specific temperature (e.g., 37°C) for a defined period.

  • Detection: The reaction is stopped, and the product formation is measured using a suitable detection method, such as fluorescence, absorbance, or luminescence, with a plate reader.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.

Antifungal Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) for antifungal agents is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A2.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium, and a standardized inoculum suspension is prepared in RPMI-1640 medium.

  • Drug Dilution: The antifungal agents are serially diluted in 96-well microtiter plates with RPMI-1640 medium.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension, and the plates are incubated at 35°C for 24-48 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ~50% reduction in turbidity) compared to the growth control well.

Western Blot Analysis for Signaling Pathway Inhibition

This method is used to detect changes in the phosphorylation status of target proteins within a signaling pathway following drug treatment.

  • Cell Culture and Treatment: Cancer cell lines are cultured and treated with varying concentrations of the inhibitor (e.g., Lapatinib, Ibrutinib) for a specific duration.

  • Cell Lysis: The cells are washed with PBS and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-HER2, total HER2, p-BTK, total BTK).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the signaling pathways inhibited by the selected fluorinated drug candidates and a typical experimental workflow.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_data Data Analysis enz_assay Enzyme Inhibition Assay (IC50 Determination) data_analysis Quantitative Analysis (IC50, MIC, Phosphorylation Levels) enz_assay->data_analysis mic_assay Antifungal Susceptibility (MIC Determination) mic_assay->data_analysis cell_culture Cell Culture & Treatment western_blot Western Blot Analysis cell_culture->western_blot western_blot->data_analysis drug_synthesis Drug Synthesis (Fluorinated vs. Non-fluorinated) drug_synthesis->enz_assay drug_synthesis->mic_assay drug_synthesis->cell_culture

Caption: Experimental workflow for comparing fluorinated and non-fluorinated drug candidates.

parp_inhibition ssb Single-Strand Break (SSB) parp1 PARP1 ssb->parp1 recruits replication_fork Replication Fork ssb->replication_fork unrepaired par PARylation parp1->par catalyzes dsd Double-Strand Break (DSB) parp1->dsd trapping leads to repair Base Excision Repair (BER) par->repair recruits repair proteins cell_survival Cell Survival repair->cell_survival replication_fork->dsd hr Homologous Recombination (HR) (Deficient in BRCA mutant cells) dsd->hr repaired by apoptosis Apoptosis dsd->apoptosis unrepaired leads to hr->cell_survival rucaparib Rucaparib rucaparib->parp1 inhibits

Caption: Rucaparib inhibits PARP1, leading to synthetic lethality in HR-deficient cells.

cox2_inhibition membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 acts on arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 arachidonic_acid->cox2 substrate for pgh2 Prostaglandin H2 cox2->pgh2 converts to prostaglandins Prostaglandins (e.g., PGE2) pgh2->prostaglandins isomerized to inflammation Inflammation & Pain prostaglandins->inflammation mediate celecoxib Celecoxib celecoxib->cox2 inhibits

Caption: Celecoxib selectively inhibits the COX-2 enzyme, reducing inflammation and pain.

ergosterol_inhibition lanosterol Lanosterol cyp51 14-alpha-demethylase (CYP51) lanosterol->cyp51 substrate for ergosterol_precursor Ergosterol Precursor cyp51->ergosterol_precursor converts to cell_lysis Cell Lysis cyp51->cell_lysis inhibition leads to membrane disruption & ergosterol Ergosterol ergosterol_precursor->ergosterol ... cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane maintains voriconazole Voriconazole voriconazole->cyp51 inhibits

Caption: Voriconazole inhibits ergosterol synthesis, leading to fungal cell death.

dpp4_inhibition food_intake Food Intake incretins Incretins (GLP-1, GIP) food_intake->incretins stimulates release of dpp4 DPP-IV incretins->dpp4 inactivated by pancreas Pancreas incretins->pancreas act on inactive_incretins Inactive Incretins dpp4->inactive_incretins insulin Insulin Release pancreas->insulin increases glucagon Glucagon Release pancreas->glucagon decreases glucose_control Improved Glucose Control insulin->glucose_control glucagon->glucose_control contributes to sitagliptin Sitagliptin sitagliptin->dpp4 inhibits

Caption: Sitagliptin inhibits DPP-IV, enhancing incretin effects for better glucose control.

Conclusion

The strategic incorporation of fluorine into drug molecules represents a highly successful approach in medicinal chemistry for optimizing drug efficacy and pharmacokinetic properties. The case studies presented in this guide highlight the tangible benefits of fluorination, from significantly increased potency in antifungal and anticancer agents to improved metabolic stability in treatments for diabetes. While the effects of fluorination are context-dependent and require careful consideration of the target and molecular scaffold, the evidence strongly supports its continued use as a key strategy in the development of next-generation therapeutics. The provided data, protocols, and pathway diagrams offer a valuable resource for researchers aiming to leverage the "fluorine advantage" in their own drug discovery programs.

Spectroscopic Analysis: A Comparative Guide to Methyl 2-(bromomethyl)-3-fluorobenzoate and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of the chemical intermediate, Methyl 2-(bromomethyl)-3-fluorobenzoate, with its primary starting material, Methyl 3-fluoro-2-methylbenzoate, and the reagents typically used in its synthesis, N-Bromosuccinimide (NBS) and Benzoyl Peroxide (BPO). This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a baseline for reaction monitoring and product characterization.

The synthesis of this compound is commonly achieved through the radical bromination of the benzylic methyl group of Methyl 3-fluoro-2-methylbenzoate. This reaction is typically initiated by a radical initiator, such as Benzoyl Peroxide, with N-Bromosuccinimide serving as the bromine source. The transformation of the methyl group to a bromomethyl group induces significant changes in the spectroscopic signatures of the molecule, which are detailed below.

Logical Synthesis Workflow

The following diagram illustrates the synthetic pathway from the starting material to the final product.

G cluster_start Starting Materials cluster_reagents Reagents cluster_product Product Methyl 3-fluoro-2-methylbenzoate Methyl 3-fluoro-2-methylbenzoate This compound This compound Methyl 3-fluoro-2-methylbenzoate->this compound Radical Bromination NBS N-Bromosuccinimide (NBS) NBS->this compound BPO Benzoyl Peroxide (Initiator) BPO->this compound

Caption: Synthetic route to this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the product and its precursors. Note that experimental spectroscopic data for this compound is not widely available in public databases; therefore, the provided NMR data for this compound is predicted, and the IR data is based on characteristic functional group frequencies.

¹H NMR Data Comparison (CDCl₃, ppm)
CompoundAromatic Protons (ppm)-CH₃ / -CH₂Br (ppm)-OCH₃ (ppm)Other
This compound ~7.1-7.8 (m, 3H)~4.6 (s, 2H)~3.9 (s, 3H)-
Methyl 3-fluoro-2-methylbenzoate 7.10-7.50 (m, 3H)2.50 (s, 3H)3.90 (s, 3H)-
N-Bromosuccinimide ---2.87 (s, 4H)
Benzoyl Peroxide 7.50-8.07 (m, 10H)---
¹³C NMR Data Comparison (CDCl₃, ppm)
CompoundAromatic Carbons (ppm)C=O (ppm)-CH₃ / -CH₂Br (ppm)-OCH₃ (ppm)Other
This compound ~115-160~165~25~52-
Methyl 3-fluoro-2-methylbenzoate 115.9, 124.7, 126.9, 133.5, 133.8, 161.4166.215.552.3-
N-Bromosuccinimide -176.7--28.3
Benzoyl Peroxide 128.3, 129.9, 133.2, 134.3165.0---
Infrared (IR) Spectroscopy Data Comparison (cm⁻¹)
CompoundC=O StretchC-H Stretch (Aromatic)C-H Stretch (Aliphatic)Other Key Peaks
This compound ~1720~3050-3100~2950~1250 (C-O), ~1100 (C-F), ~600 (C-Br)
Methyl 3-fluoro-2-methylbenzoate 17183050-310029551255 (C-O), 1100 (C-F)
N-Bromosuccinimide 1768, 1690---
Benzoyl Peroxide ~1760, ~1780~3060-~1220 (C-O), ~1000 (O-O)

Experimental Protocols

Standard protocols for acquiring the spectroscopic data presented above are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • Data Processing: The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was placed on the diamond crystal of an ATR-FTIR spectrometer. For liquids, a thin film was cast on a KBr plate.

  • Data Acquisition: The spectra were recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The data is presented in wavenumbers (cm⁻¹) with characteristic absorbances noted.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via direct infusion or after separation by gas chromatography.

  • Ionization: Electron ionization (EI) was used to generate the molecular ions and fragments.

  • Data Analysis: The mass-to-charge ratio (m/z) of the parent ion and significant fragments were analyzed. The predicted monoisotopic mass for this compound is 245.96918 Da.

Spectroscopic Interpretation and Comparison

The conversion of Methyl 3-fluoro-2-methylbenzoate to this compound is clearly evidenced by several key spectroscopic changes:

  • ¹H NMR: The most significant change is the disappearance of the singlet at approximately 2.50 ppm, corresponding to the methyl protons (-CH₃), and the appearance of a new singlet at a downfield-shifted position of around 4.6 ppm. This new peak is characteristic of a bromomethyl group (-CH₂Br), with the deshielding effect caused by the electronegative bromine atom.

  • ¹³C NMR: In the ¹³C NMR spectrum, the signal for the methyl carbon at ~15.5 ppm in the starting material is replaced by a signal for the bromomethyl carbon at a more downfield position of ~25 ppm in the product.

  • IR Spectroscopy: While the strong carbonyl (C=O) stretch of the ester group remains a prominent feature in both the starting material and the product (around 1720 cm⁻¹), the product spectrum will also exhibit a characteristic C-Br stretching vibration, typically in the range of 600-700 cm⁻¹.

  • Mass Spectrometry: The mass spectrum of the product would show a molecular ion peak corresponding to its molecular weight (247.06 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in an approximate 1:1 ratio).

The spectra of the reagents, NBS and Benzoyl Peroxide, are distinctly different from both the starting material and the product. NBS shows a characteristic singlet in the ¹H NMR for its four equivalent methylene protons and a carbonyl stretch in the IR spectrum at a higher wavenumber due to the imide structure. Benzoyl Peroxide exhibits only aromatic proton signals in the ¹H NMR and characteristic peroxide and carbonyl stretches in its IR spectrum.

This comparative guide provides the necessary spectroscopic data to effectively monitor the synthesis of this compound and to confirm the identity of the final product.

Purity Assessment of Commercially Available Methyl 2-(bromomethyl)-3-fluorobenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical parameter that can significantly impact the outcome of a synthesis, the reproducibility of experiments, and the safety profile of final compounds. Methyl 2-(bromomethyl)-3-fluorobenzoate is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative overview of the purity of commercially available this compound, details experimental protocols for its assessment, and discusses alternative reagents.

Commercial Supplier Purity Comparison

The stated purity of this compound from various commercial suppliers typically ranges from 97% to over 98%. However, the nature and percentage of impurities are often not detailed on certificates of analysis. The following table summarizes the publicly available purity information for this compound and its isomers from a selection of suppliers. Researchers are advised to request detailed analytical data from suppliers before purchase.

Supplier Product Name CAS Number Stated Purity
BLD PharmThis compound142314-72-5Not Specified[1]
Sigma-AldrichMethyl 2-(bromomethyl)-4-fluorobenzoate157652-28-397%[2]
SynblockMethyl 2-(bromomethyl)-4-fluorobenzoate157652-28-3NLT 98%[3][4]
Echemimethyl 3-bromo-2-fluorobenzoate206551-41-998% to 99%[5]
CP Lab SafetyMethyl 3-bromo-2-fluorobenzoate206551-41-998%[6]

Note: Data is based on information available on supplier websites and may not represent batch-specific purity. "NLT" stands for "Not Less Than". Isomers are included for comparison as they can be potential impurities or alternative reagents.

Experimental Protocols for Purity Assessment

To independently verify the purity of this compound, a combination of chromatographic and spectroscopic techniques is recommended. The following are detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for quantifying the purity of non-volatile and thermally labile compounds. A reverse-phase method is typically suitable for separating this compound from its impurities.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent like acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Instrumentation: A standard HPLC system with a UV detector is required.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, start with a 50:50 mixture and gradually increase the acetonitrile concentration.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where the analyte has strong absorbance, typically around 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities. Given the benzylic bromide structure, care must be taken to avoid degradation at high temperatures.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A low to mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[7]

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: A lower injector temperature (e.g., 200-220°C) is advisable to prevent on-column degradation.[7]

    • Oven Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C) to elute all components.

    • MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-400.

  • Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Purity can be estimated based on the relative peak areas, although response factors may vary.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed structural information and can be used for quantitative purity assessment (qNMR) if an internal standard of known purity is used.

Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8] Add a known amount of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[8]

  • Data Acquisition:

    • Acquire a standard proton spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity based on the integral ratios, the number of protons for each signal, and the molecular weights and masses of the analyte and internal standard.

Visualizing Workflows and Pathways

To aid in the understanding of the purity assessment process and the utility of this compound, the following diagrams are provided.

Purity_Assessment_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting start Receive Commercial Sample prep Prepare Solutions for Analysis (HPLC, GC-MS, NMR) start->prep hplc HPLC Analysis (Purity, Impurity Profile) prep->hplc gcms GC-MS Analysis (Volatile Impurities, ID) prep->gcms nmr NMR Analysis (Structural Confirmation, qNMR) prep->nmr analyze Compare Data to Specifications hplc->analyze gcms->analyze nmr->analyze decision Accept or Reject Batch analyze->decision report Generate Certificate of Analysis decision->report

Purity Assessment Workflow

Synthetic_Utility reagent This compound product Substituted Product reagent->product S_N2 Reaction nucleophile Nucleophile (Nu-H) e.g., Amine, Phenol, Thiol nucleophile->product side_product H-Br + Base-H+ product->side_product base Base (e.g., K2CO3, Et3N) base->reagent

Synthetic Application Example

Alternatives to this compound

Depending on the specific synthetic application, several alternatives to this compound may be considered.

  • Isomeric Compounds:

    • Methyl 2-(bromomethyl)-4-fluorobenzoate

    • Methyl 2-(bromomethyl)-5-fluorobenzoate

    • Methyl 2-(bromomethyl)-6-fluorobenzoate

    • Other positional isomers of the bromo and fluoro substituents.

  • Other Benzylic Halides:

    • Methyl 2-(chloromethyl)-3-fluorobenzoate: Generally less reactive than the bromide, which can be advantageous for controlling selectivity in some reactions.

    • Methyl 2-(iodomethyl)-3-fluorobenzoate: More reactive than the bromide, but often less stable and more expensive.

  • In-situ Generation: In some cases, the benzylic bromide can be generated in-situ from the corresponding methyl-substituted benzoate using reagents like N-bromosuccinimide (NBS) and a radical initiator. This approach can avoid the need to handle and purify the potentially lachrymatory and toxic benzylic bromide.[9]

The choice of an alternative will depend on factors such as reactivity, selectivity, cost, and the specific requirements of the synthetic route. A thorough purity assessment, as outlined in this guide, is essential for any starting material to ensure the reliability and success of the research and development process.

References

A Researcher's Guide to the Synthesis of Substituted Methyl Benzoates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted methyl benzoates is a frequent and critical task. These compounds serve as key intermediates in the production of a vast array of pharmaceuticals and fine chemicals. The selection of an appropriate synthetic route is paramount and can significantly influence yield, purity, scalability, and cost-effectiveness. This guide provides an objective comparison of common esterification methods, supported by experimental data and detailed protocols, to aid in strategic decision-making in the laboratory.

Comparative Performance of Synthesis Routes

The synthesis of substituted methyl benzoates can be achieved through several established methods. The choice of method often depends on the specific substrate, desired scale, and available laboratory resources. Below is a summary of key performance indicators for the most common routes.

Synthesis RouteTypical Yield (%)Reaction TimeTemperatureKey AdvantagesKey Disadvantages
Fischer Esterification 60 - 95%[1]1 - 48 hours[2]Reflux (e.g., ~65°C in MeOH)[2]Low-cost reagents, simple procedure, scalable.Reversible reaction, often requires a large excess of alcohol, harsh acidic conditions can be incompatible with sensitive functional groups.[1][3]
Via Acid Chloride 70 - 95%1 - 22 hours[4]Room Temp. to 150°C[4]High yields, fast reaction, irreversible.Requires prior synthesis of the acid chloride (often with hazardous reagents like thionyl chloride), generates HCl byproduct.[5]
Diazomethane >95%< 1 hour0°C to Room Temp.Very high yields, extremely mild conditions, clean reaction with N₂ as the only byproduct, tolerates a wide range of functional groups.[6]Diazomethane is highly toxic and potentially explosive, requiring specialized glassware and extreme caution.[6]
TMS-Diazomethane ~100%2 - 5 hours0°C to Room Temp.Safer alternative to diazomethane, high yields, mild conditions.Reagent is more expensive than diazomethane precursors.
Mitsunobu Reaction 70 - 90%[7][8]6 - 18 hours[7][9]0°C to 70°C[7]Mild conditions, proceeds with stereochemical inversion, good for secondary alcohols.Stoichiometric amounts of phosphine and azodicarboxylate reagents are required, byproduct (triphenylphosphine oxide) removal can be difficult.[9][10]
Yamaguchi Esterification 66 - 80%[11]~6 hoursRoom Temp.Excellent for sterically hindered acids and macrolactonization, mild conditions.[11][12]Requires a specialized reagent (2,4,6-trichlorobenzoyl chloride), can be a two-step, one-pot procedure.[12]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on literature procedures and should be adapted based on the specific substituted benzoic acid and laboratory safety protocols.

Fischer Esterification

This method involves the acid-catalyzed reaction between a carboxylic acid and an excess of alcohol.

Protocol:

  • Dissolve the substituted benzoic acid (1.0 eq.) in a large excess of methanol (e.g., 10-20 eq. or as solvent).[1]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the mixture while cooling in an ice bath.[2]

  • Attach a reflux condenser and heat the mixture to reflux (~65°C) for 1-4 hours, monitoring the reaction by TLC.[2]

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.[2]

  • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude methyl benzoate.[2]

  • Purify the product by distillation or column chromatography as needed.

Synthesis via Acid Chloride

This two-step process involves first converting the carboxylic acid to a more reactive acid chloride, which is then reacted with methanol.

Protocol:

  • Step A: Benzoyl Chloride Formation

    • Place the substituted benzoic acid (1.0 eq.) in a round-bottom flask equipped with a reflux condenser and a gas trap.

    • Add thionyl chloride (SOCl₂) (e.g., 2-5 eq.) and a catalytic amount of DMF.

    • Heat the mixture to reflux (approx. 75-80°C) for 1-2 hours or until gas evolution ceases.

    • Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude benzoyl chloride.

  • Step B: Esterification

    • Dissolve the crude benzoyl chloride in an anhydrous solvent such as dichloromethane (DCM) or THF.

    • Cool the solution in an ice bath and add methanol (e.g., 1.5-2.0 eq.) dropwise, often in the presence of a non-nucleophilic base like pyridine or triethylamine (1.1 eq.) to neutralize the HCl byproduct.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Perform an aqueous workup by washing with water, dilute acid (e.g., 1M HCl) to remove the base, and brine.

    • Dry the organic layer, concentrate, and purify the resulting methyl benzoate.

Esterification using TMS-Diazomethane

A safer alternative to the hazardous diazomethane, trimethylsilyldiazomethane (TMS-diazomethane) provides an efficient route to methyl esters under mild conditions.

Protocol:

  • Dissolve the substituted benzoic acid (1.0 eq.) in a mixture of an inert solvent like diethyl ether or toluene and methanol (e.g., 7:2 v/v).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of TMS-diazomethane (typically ~2M in hexanes, ~1.2 eq.) dropwise. Vigorous nitrogen gas evolution will be observed.

  • Stir the mixture at 0°C for 1-2 hours and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Quench any excess TMS-diazomethane by carefully adding a few drops of acetic acid.

  • Concentrate the reaction mixture under reduced pressure to obtain the methyl ester, which is often pure enough for subsequent steps without further purification.

Visualizing the Workflows

The following diagrams illustrate the general workflows for the described synthesis routes.

Fischer_Esterification_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product start Substituted Benzoic Acid reflux Reflux (1-4h) start->reflux methanol Methanol (excess) methanol->reflux catalyst Conc. H₂SO₄ catalyst->reflux workup Aqueous Workup (Wash with NaHCO₃) reflux->workup purify Drying & Purification (Distillation/Chromatography) workup->purify end Substituted Methyl Benzoate purify->end

Caption: General workflow for Fischer Esterification.

Acid_Chloride_Workflow cluster_reactants1 Step 1: Acid Chloride Formation cluster_intermediate cluster_reactants2 Step 2: Esterification cluster_product Final Product start Substituted Benzoic Acid acid_chloride Substituted Benzoyl Chloride start->acid_chloride Reflux socl2 SOCl₂ / (COCl)₂ socl2->acid_chloride end Substituted Methyl Benzoate acid_chloride->end Stir at RT methanol Methanol methanol->end base Pyridine / Et₃N base->end

Caption: Two-step workflow for synthesis via acid chloride.

TMS_Diazomethane_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_product Product acid Substituted Benzoic Acid in Ether/Methanol add_tms Add TMS-Diazomethane dropwise at 0°C acid->add_tms stir Stir at 0°C to RT add_tms->stir N₂ evolution quench Quench with Acetic Acid stir->quench concentrate Concentrate in vacuo quench->concentrate product Substituted Methyl Benzoate concentrate->product

Caption: Workflow for esterification using TMS-Diazomethane.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl 2-(bromomethyl)-3-fluorobenzoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Methyl 2-(bromomethyl)-3-fluorobenzoate are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, integrating key safety data and operational procedures to minimize risks.

Immediate Safety and Hazard Information

This compound (CAS No. 142314-72-5) is a halogenated organic compound that requires careful handling due to its hazardous properties. Based on available safety data for this compound and structurally similar chemicals, it is classified as a hazardous substance.

A Safety Data Sheet (SDS) for this compound indicates it is a corrosive substance.[1] The primary hazards are severe skin burns and eye damage.[1] Inhalation of vapors or mists should be avoided, and direct contact with skin and eyes must be prevented through the use of appropriate personal protective equipment (PPE).[2][3][4][5]

Hazard ClassificationDescriptionGHS PictogramSignal Word
Skin Corrosion/IrritationCauses severe skin burns.[1]CorrosionDanger[1]
Serious Eye Damage/IrritationCauses serious eye damage.[1]CorrosionDanger[1]
Respiratory Irritation (potential)May cause respiratory irritation.[4][5]
Lachrymator (potential)May cause tearing.[2]

Personal Protective Equipment (PPE) Protocol

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.[2][5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected before use and disposed of properly after handling.[2][5]

  • Skin and Body Protection: A lab coat or chemical-resistant apron and closed-toe shoes are required to prevent skin contact.[2][5]

  • Respiratory Protection: All handling of this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][3]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, state, and federal regulations for hazardous waste. The following steps provide a general guideline for its proper disposal in a laboratory setting.

  • Segregation of Waste:

    • This compound is a halogenated organic compound. It must be collected in a designated waste container for halogenated organic waste.

    • Do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.

  • Waste Container Selection and Labeling:

    • Use a chemically compatible and leak-proof container, typically a glass or high-density polyethylene (HDPE) bottle with a secure screw cap.

    • The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound".

    • The hazard pictograms for "Corrosive" should be clearly visible on the label.

  • Collection of Waste:

    • Carefully transfer any unused or waste this compound into the designated, labeled hazardous waste container.

    • This process should be performed within a chemical fume hood to minimize inhalation exposure.

    • Avoid overfilling the container; it should not be filled beyond 90% capacity to allow for expansion.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must also be treated as hazardous waste.

    • Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic waste.

    • After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plastic.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary.

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.

    • Sweep or scoop the absorbed material into a designated hazardous waste container.[4]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[4]

    • The storage area should be a designated satellite accumulation area for hazardous waste.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][4][5][6]

    • Do not pour this compound down the drain or dispose of it in regular trash.

Disposal Workflow Diagram

DisposalWorkflow cluster_Preparation Preparation cluster_Collection Waste Collection cluster_PostCollection Post-Collection cluster_FinalDisposal Final Disposal A Don Personal Protective Equipment (PPE) B Segregate Halogenated Waste A->B Handle Chemical C Use Labeled, Compatible Waste Container B->C Prepare for Collection D Transfer Waste in Fume Hood C->D Collect Waste E Triple-Rinse Empty Containers D->E After Transfer F Collect Rinsate as Hazardous Waste E->F Decontaminate G Store Waste in Designated Area F->G Store Securely H Arrange for Professional Disposal G->H Final Step

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guidance for Handling Methyl 2-(bromomethyl)-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds. This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Methyl 2-(bromomethyl)-3-fluorobenzoate.

Chemical Profile:

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and vapors that can cause serious eye irritation or damage.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact, which can cause irritation.[1][2][3] Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Laboratory coat or chemical-resistant apron.Protects against incidental skin contact and contamination of personal clothing.[3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes the inhalation of vapors, which may cause respiratory tract irritation.[1][2][3]

Operational and Disposal Plans

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[2] The work area, preferably a certified chemical fume hood, must be clean and uncluttered.

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Handling the Chemical:

    • Avoid direct contact with the substance.[1]

    • Do not breathe in vapors or mists.[1]

    • Wash hands thoroughly after handling, even if gloves were worn.[1][3]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1][3]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan:

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, should be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal Route: The collected hazardous waste must be disposed of through an approved and licensed waste disposal company.[1][3] Do not dispose of this chemical into the sewer system or the environment.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

prep Preparation (Verify fume hood, safety shower, eyewash) ppe Don PPE (Gloves, Goggles, Lab Coat) prep->ppe handle Chemical Handling (In fume hood) ppe->handle exp Experimentation handle->exp decon Decontamination (Clean workspace, tools) exp->decon waste Waste Collection (Segregate hazardous waste) decon->waste doff_ppe Doff PPE waste->doff_ppe disposal Disposal (Approved vendor) doff_ppe->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.